Diethyl 2-Amino-3,5-pyrroledicarboxylate
Description
Properties
IUPAC Name |
diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWDOWIBJZTOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611747 | |
| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-98-7 | |
| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Part 1: Proposed Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate
A viable approach to the synthesis of this compound is a modification of the Hantzsch pyrrole synthesis. This proposed method involves the cyclocondensation of an α-halo-β-ketoester with an amino-diester.
Proposed Reaction Scheme
The proposed reaction involves the condensation of ethyl 2-chloroacetoacetate with diethyl aminomalonate in the presence of a base, followed by cyclization and dehydration to form the aromatic pyrrole ring.
Hypothetical Experimental Protocol
Materials:
-
Ethyl 2-chloroacetoacetate (CAS 609-15-4)
-
Diethyl aminomalonate hydrochloride (CAS 13433-00-6)
-
Sodium ethoxide (or another suitable base like triethylamine or DBU)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Diethyl Aminomalonate Free Base: To a stirred suspension of diethyl aminomalonate hydrochloride (1 equivalent) in anhydrous diethyl ether at 0 °C, add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to obtain the free base of diethyl aminomalonate as an oil. Use this immediately in the next step.
-
Condensation and Cyclization: Dissolve the freshly prepared diethyl aminomalonate (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 equivalents) portionwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Logical Relationship Diagram
Part 2: Documented Synthesis of Diethyl pyrrole-2,5-dicarboxylate
A known synthesis for a related compound, Diethyl pyrrole-2,5-dicarboxylate, has been reported and involves a base-induced ring contraction of a 1,4-thiazine precursor.[1] This provides a concrete example of a pyrrole dicarboxylate synthesis with detailed experimental data.
Reaction Scheme
The synthesis starts from diethyl 2H-1,4-thiazine-3,6-dicarboxylate, which undergoes a base-induced sulfur extrusion to yield diethyl pyrrole-2,5-dicarboxylate.[1]
Experimental Protocol
Materials:
-
Diethyl 2H-1,4-thiazine-3,6-dicarboxylate
-
Diethyl ether
-
Sodium hydroxide
-
Ethanol
-
Silica gel for column chromatography
-
Hexanes and Diethyl ether for chromatography
Procedure: [1]
-
A solution of diethyl 2H-1,4-thiazine-3,6-dicarboxylate (0.5 g, 2.06 mmol) in diethyl ether (15 mL) is stirred.
-
A solution of sodium hydroxide (0.166 g, 4.15 mmol) in ethanol (8 mL) is added dropwise.
-
The mixture is stirred at room temperature for 17 hours.
-
The reaction mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.
-
The residue is subjected to column chromatography on silica gel using a 50:50 mixture of diethyl ether and hexanes as the eluent.
-
The product, Diethyl pyrrole-2,5-dicarboxylate, is obtained as colorless crystals after recrystallization from hexanes.
Experimental Workflow Diagram
Part 3: Quantitative Data Summary
The following tables summarize the quantitative data for the documented synthesis of Diethyl pyrrole-2,5-dicarboxylate and the related Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Table 1: Reaction Parameters for Diethyl pyrrole-2,5-dicarboxylate Synthesis[1]
| Parameter | Value |
| Starting Material | Diethyl 2H-1,4-thiazine-3,6-dicarboxylate |
| Reagents | Sodium hydroxide, Ethanol, Diethyl ether |
| Reaction Time | 17 hours |
| Temperature | Room Temperature |
| Yield | 41% |
| Purification | Column Chromatography, Recrystallization |
Table 2: Physicochemical and Spectroscopic Data for Diethyl pyrrole-2,5-dicarboxylate[1]
| Property | Value |
| Appearance | Colorless crystals |
| Melting Point | 79–81 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.96 (1H, br, NH), 6.87 (2H, d, J 2.4), 4.36 (4H, q, J 7.2), 1.38 (6H, t, J 7.2) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃) |
| IR (Nujol, cm⁻¹) | 3273, 1726, 1557, 1261 |
| UV-Vis (MeCN, λₘₐₓ nm) | 281, 271, 210 |
| HRMS (ESI, M+H) | Calculated: 212.0923, Found: 212.0917 |
Table 3: Physicochemical Data for Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
| Property | Value | Reference |
| Appearance | Powder | [2] |
| Melting Point | 135-136 °C | [2] |
| Molecular Weight | 239.27 g/mol | [2] |
| Synthesis Method | Knorr pyrrole synthesis | [3] |
| Starting Materials | Ethyl acetoacetate, Sodium nitrite | [3] |
| Reagents | Acetic acid, Zinc powder | [3] |
Conclusion
This guide provides a comprehensive overview of the synthesis of this compound. While a direct, published synthesis protocol remains to be reported, a plausible Hantzsch-type pathway has been proposed with a detailed hypothetical protocol. For practical application and reference, a fully documented synthesis of the related Diethyl pyrrole-2,5-dicarboxylate is also provided, complete with experimental details and quantitative data. The information and diagrams presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating further investigation into the synthesis and applications of this class of compounds.
References
An In-depth Technical Guide on the Spectroscopic Data of Diethyl 2-Amino-3,5-pyrroledicarboxylate
Disclaimer: The spectroscopic data presented in this document for Diethyl 2-Amino-3,5-pyrroledicarboxylate are predicted values. These predictions are based on the known spectroscopic data of the structurally similar compound, Diethyl pyrrole-2,5-dicarboxylate, and established principles of substituent effects in NMR and IR spectroscopy. This information is intended for research and informational purposes.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, presented in tabular format for clarity. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for the synthesis and spectroscopic characterization of the compound.
Predicted Spectroscopic Data
The introduction of an electron-donating amino group at the 2-position of the pyrrole ring is expected to significantly influence the electronic environment and, consequently, the spectroscopic properties compared to the unsubstituted Diethyl pyrrole-2,5-dicarboxylate.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Notes |
| ~8.5-9.5 | br s | 1H | N-H (pyrrole) | Broad singlet, chemical shift is solvent and concentration dependent. |
| ~6.0-6.5 | s | 1H | C4-H | Significant upfield shift compared to the unsubstituted analog due to the electron-donating NH₂ group. |
| ~4.5-5.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| 4.2-4.4 | q | 4H | -OCH₂CH₃ | Quartet, J ≈ 7.1 Hz. Two overlapping quartets are expected. |
| 1.2-1.4 | t | 6H | -OCH₂CH₃ | Triplet, J ≈ 7.1 Hz. Two overlapping triplets are expected. |
Predicted in CDCl₃ at 400 MHz
| Chemical Shift (δ) ppm | Assignment | Predicted Notes |
| ~165 | C=O (ester at C5) | |
| ~162 | C=O (ester at C3) | |
| ~150 | C2-NH₂ | Significantly shielded due to the attached nitrogen. |
| ~125 | C5 | |
| ~110 | C4 | Shielded by the electron-donating effect of the NH₂ group. |
| ~100 | C3 | |
| ~60 | -OCH₂CH₃ | Two signals may be observed. |
| ~14 | -OCH₂CH₃ | Two signals may be observed. |
Predicted in CDCl₃ at 100 MHz
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Notes |
| ~3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) | Two bands are expected for the symmetric and asymmetric stretching of the NH₂ group. |
| ~3250 | Medium, Broad | N-H stretch (pyrrole) | Broad due to hydrogen bonding. |
| ~2980 | Medium | C-H stretch (aliphatic) | |
| ~1700-1680 | Strong | C=O stretch (ester) | Two distinct carbonyl bands may be observed. |
| ~1620 | Medium | N-H bend (amine) | |
| ~1550 | Medium | C=C stretch (pyrrole ring) | |
| ~1250 | Strong | C-O stretch (ester) |
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | High | [M]⁺ (Molecular Ion) |
| 181 | High | [M - OCH₂CH₃]⁺ |
| 153 | Medium | [M - COOCH₂CH₃]⁺ |
| 135 | Medium | [M - COOCH₂CH₃ - H₂O]⁺ |
| 107 | High | [Pyrrole ring fragment]⁺ |
Predicted for Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
Acquisition parameters are set as follows: spectral width of 16 ppm, relaxation delay of 1.0 s, acquisition time of 4.0 s, and a 90° pulse width.
-
A total of 16 scans are acquired for a good signal-to-noise ratio.
-
The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.
-
Proton-decoupled mode is used to simplify the spectrum.
-
Acquisition parameters are set as follows: spectral width of 240 ppm, relaxation delay of 2.0 s, acquisition time of 1.0 s, and a 45° pulse width.
-
A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
The FID is processed with an exponential line broadening of 1.0 Hz.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
A resolution of 4 cm⁻¹ is used, and 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Introduction:
-
For Electron Ionization (EI), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
For Electrospray Ionization (ESI), a dilute solution in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) is infused directly or via liquid chromatography (LC-MS).
-
-
Data Acquisition:
-
EI-MS: The sample is ionized using a 70 eV electron beam. The mass spectrum is scanned over a mass range of m/z 50-500.
-
ESI-MS: The sample solution is sprayed into the source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a similar mass range. High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.
-
Visualizations
An In-depth Technical Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-amino-3,5-pyrroledicarboxylate, systematically known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative.[1] The pyrrole scaffold is a fundamental heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, including heme, chlorophyll, and various pharmaceuticals. The presence of an amino group and two diethyl ester functionalities on the pyrrole ring makes this compound a versatile building block for organic synthesis and a candidate for investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, predicted chemical behavior, and potential applications based on the chemistry of analogous structures. Derivatives of similar pyrrole and thiophene dicarboxylates have shown potential as anticancer and antimicrobial agents, suggesting possible avenues for future research with this compound.[2][3]
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes its identifiers and provides estimated properties based on its chemical structure and data from closely related analogs.
| Property | Value | Source/Basis |
| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | [1] |
| Synonym | This compound | User Prompt |
| CAS Number | 187724-98-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | Calculated |
| Molecular Weight | 226.23 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy |
| Melting Point | Data not available. (For comparison, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate melts at 135-136 °C). | [4] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | Analogy |
Spectroscopic Data Analysis
While specific experimental spectra for this compound are not readily found, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Two sets of signals for the ethyl ester groups would appear as a quartet around 4.2-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.4 ppm (for the -CH₃ protons). The proton on the pyrrole ring (at position 3) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) and the pyrrole nitrogen (-NH) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups between 160-170 ppm. The carbons of the pyrrole ring would resonate in the 100-140 ppm range. The methylene and methyl carbons of the ethyl groups would appear further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine and the pyrrole ring (typically in the 3200-3500 cm⁻¹ region). A strong C=O stretching band for the ester groups would be prominent around 1700-1730 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (226.23). Fragmentation patterns would likely involve the loss of the ethoxy groups (-OC₂H₅) from the ester functionalities.
Synthesis and Reactivity
Proposed Synthesis
A common and effective method for synthesizing polysubstituted pyrroles is the Hantzsch pyrrole synthesis or related condensation reactions. A plausible synthetic route to this compound involves the condensation of an α-amino-β-ketoester with a β-ketoester in the presence of a catalyst. A potential workflow is outlined below.
Caption: Proposed workflow for the synthesis of a substituted aminopyrrole dicarboxylate.
Representative Experimental Protocol (Adapted from Knorr Pyrrole Synthesis)
The following protocol describes a general one-pot synthesis for a related compound, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, and could be adapted for the target molecule with appropriate starting materials.[5]
-
Preparation of Reactants: In a round-bottom flask equipped with a stirrer and dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Nitrosation: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 2 hours.
-
Reduction and Condensation: To the cooled solution, add a second equivalent of ethyl acetoacetate. Then, add zinc dust portion-wise while vigorously stirring, ensuring the temperature does not exceed 40 °C.
-
Reaction Completion: After the addition of zinc is complete, heat the mixture to reflux for 1 hour.
-
Isolation: Cool the reaction mixture and pour it into a beaker of ice water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified diethyl pyrrole dicarboxylate product.
Reactivity Profile
The chemical reactivity of this compound is governed by its three key functional groups: the aromatic pyrrole ring, the nucleophilic amino group, and the electrophilic diethyl ester groups.
Caption: Logical diagram of the key reactive sites of the title compound.
-
Amino Group: The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.
-
Ester Groups: The two diethyl ester groups are susceptible to nucleophilic acyl substitution. They can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions (saponification). They can also react with amines to form amides or be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions on the ring are already substituted, which may limit further substitution or require harsh conditions. The reactivity will be influenced by the directing effects of the existing amino and ester groups.
Potential Biological and Pharmacological Relevance
While no specific studies on the biological activity of this compound were identified, the broader class of substituted pyrroles is of significant interest in drug discovery. Related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and screened for their anticancer and antimicrobial activities, showing significant antiproliferative effects against human breast cancer cell lines.[2][6] The structural similarity suggests that the title compound could serve as a valuable scaffold for developing new therapeutic agents. Further research is required to explore its biological properties and potential mechanisms of action.
Conclusion
This compound is a multifunctional heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental characterization is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The synthesis of this compound is feasible through standard heterocyclic chemistry methods, and its reactive handles offer numerous possibilities for derivatization. Future investigation into its synthesis, full characterization, and biological evaluation is warranted to unlock its potential for applications in materials science and drug development.
References
- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diethyl 1H-pyrrole-2,5-dicarboxylate | C10H13NO4 | CID 21025083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS number and identifiers
This technical guide provides a comprehensive overview of Diethyl 2-Amino-3,5-pyrroledicarboxylate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key identifiers, explores relevant synthetic methodologies, and presents logical relationships between the compound's identifiers through a structured visualization.
Core Compound Identifiers
A variety of identifiers are used to characterize this compound, ensuring its unambiguous identification in chemical databases and scientific literature. These identifiers are crucial for accurate data retrieval and communication within the scientific community.
| Identifier Type | Identifier |
| CAS Number | 187724-98-7[1] |
| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |
| PubChem CID | 21262628[1] |
| SMILES String | CCOC(=O)c1c(N)[nH]c(c1)C(=O)OCC[1] |
| Synonyms | This compound, Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 187724-98-7) was not available in the reviewed scientific literature. However, a general methodology for the solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues has been described and may serve as a conceptual framework for the synthesis of the target compound.
General Solid-Phase Synthesis Strategy for 3-Aminopyrrole-2,5-dicarboxylate Analogues [2][3]
This strategy employs a solid-phase approach, which can be advantageous for library synthesis and purification. The general steps are outlined below:
-
Resin Attachment: The synthesis begins with the attachment of a suitable precursor, such as (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt, to a solid support like Wang bromide resin.
-
Oxidation: The alcohol group on the resin-bound proline derivative is then oxidized to a ketone, forming a resin-bound 4-oxo-N-(PhF)prolinate. This serves as the pyrrole precursor.
-
Aminopyrrole Formation: Treatment of the oxo-prolinate resin with various secondary amines leads to the formation of resin-bound 3-aminopyrroles.
-
Diversification (Optional): Further diversification at other positions of the pyrrole ring can be achieved through various reactions. For instance, acylation at the 2-position with reagents like trichloroacetyl chloride, followed by haloform reactions with primary amines, can introduce additional diversity.
-
Cleavage from Resin: Finally, the synthesized 3-aminopyrrole-2,5-dicarboxylate is cleaved from the solid support using acidic conditions (e.g., trifluoroacetic acid - TFA) or basic conditions (e.g., sodium methoxide) to yield the final product.
Note: This is a generalized protocol for a class of related compounds and would require specific adaptation and optimization for the synthesis of this compound.
Logical Relationships of Identifiers
The various identifiers for this compound are interconnected, each providing a different layer of chemical information. The following diagram illustrates these relationships.
Caption: Relationship between identifiers for this compound.
References
Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Technical Review of Synthesis and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review on Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7), a polysubstituted pyrrole derivative.[1][2][3][4][5] While specific experimental and biological data for this exact compound are limited in publicly accessible literature, this document outlines general synthetic strategies applicable for its preparation, and summarizes the biological activities of structurally similar compounds to infer its potential applications in drug discovery and development.
Core Compound Information
| Identifier | Value |
| IUPAC Name | Diethyl 2-amino-1H-pyrrole-3,5-dicarboxylate |
| CAS Number | 187724-98-7 |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| PubChem CID | 21262628 |
Synthesis of Polysubstituted Pyrroles
The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with numerous methodologies developed. These methods can be adapted for the targeted synthesis of this compound. A generalized workflow often involves the condensation of a β-ketoester with an activated methylene compound and an amine source, or through multicomponent reactions.
A plausible synthetic approach for this compound could involve a variation of the Hantzsch pyrrole synthesis or other modern catalytic methods. A variety of catalytic systems, including copper and palladium, have been employed to facilitate the construction of the pyrrole ring with high regioselectivity and functional group tolerance.[6][7] Metal-free approaches using surfactants in aqueous media have also been reported as an environmentally friendly alternative.[8]
Potential Biological and Medicinal Applications
Anticancer Activity
Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9][10] The results indicate that specific substitutions on the amino groups can lead to potent anticancer agents.
Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives [9]
| Compound | Cell Line | IC₅₀ (μM) |
| 2b | T47D (Breast Cancer) | 2.3 |
| 2c | T47D (Breast Cancer) | 12.1 |
| 2e | T47D (Breast Cancer) | 13.2 |
| 2k | T47D (Breast Cancer) | 7.1 |
| 2l | T47D (Breast Cancer) | 8.6 |
| Doxorubicin (Control) | T47D (Breast Cancer) | 15.5 |
Antimicrobial Activity
The same series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives was also screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9]
Table 2: Antimicrobial Activity of a Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivative [9]
| Compound | Microorganism | Activity |
| 2j | Staphylococcus aureus (Gram-positive) | High |
| 2j | Escherichia coli (Gram-negative) | High |
| 2j | Candida albicans (Fungus) | High |
The structural similarity of this compound to these active compounds suggests that it could be a valuable starting material for the synthesis of novel anticancer and antimicrobial agents. Further derivatization of the amino and carboxylate groups could lead to the discovery of potent and selective drug candidates.
Experimental Protocols
Detailed experimental protocols for the synthesis of the target molecule are not available. However, the following is a representative procedure for the synthesis of a related polysubstituted pyrrole, diethyl pyrrole-2,5-dicarboxylate, which illustrates a common synthetic methodology.[11]
Synthesis of Diethyl pyrrole-2,5-dicarboxylate [11]
A solution of diethyl 1,4-thiazine-3,6-dicarboxylate (0.5 g, 2.06 mmol) in diethyl ether (15 mL) was stirred while a solution of sodium hydroxide (0.166 g, 4.15 mmol) in ethanol (8 mL) was added dropwise. The mixture was stirred at room temperature for 17 hours. After filtration, the filtrate was evaporated to dryness under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a 50:50 mixture of diethyl ether and hexanes as the eluent to yield the title compound.
This protocol demonstrates a base-induced ring contraction method. For the synthesis of this compound, a multi-component reaction approach, as depicted in the workflow diagram, would likely be more direct.
Conclusion
This compound is a polysubstituted pyrrole with potential as a building block in medicinal chemistry. While specific data on this compound is sparse, the rich chemistry of pyrrole synthesis provides clear pathways for its preparation. The demonstrated biological activities of structurally related compounds, particularly in the areas of oncology and infectious diseases, highlight the potential of this scaffold for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound [synhet.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Benzothiazole Derivatives (2) [myskinrecipes.com]
- 4. DMPU | CAS#:7226-23-5 | Chemsrc [chemsrc.com]
- 5. This compound|CAS 187724-98-7|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination [organic-chemistry.org]
- 8. Metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diethyl pyrrole-2,5-dicarboxylate [mdpi.com]
An In-depth Technical Guide to Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and the broader context of its potential applications in drug discovery, supported by experimental data and procedural insights.
Nomenclature and Chemical Identity
The compound commonly referred to as Diethyl 2-Amino-3,5-pyrroledicarboxylate is systematically named Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate according to IUPAC nomenclature.[1][2][3] This distinction is critical for accurate database searches and unambiguous scientific communication.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |
| CAS Number | 187724-98-7[1][2][3][4][5][6] |
| Molecular Formula | C10H14N2O4[3][5][6] |
| Molecular Weight | 226.23 g/mol [3][5] |
| PubChem CID | 21262628[1] |
Synthesis of Substituted 2-Aminopyrroles
The synthesis of polysubstituted 2-aminopyrroles is a key area of research due to their utility as precursors for more complex molecules.[7] While classical methods like the Knorr or Paal-Knorr syntheses are well-established for pyrroles, modern chemistry often favors more efficient multicomponent reactions (MCRs).[8][9]
A novel and efficient one-pot synthesis for 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[7] This method is valued for its high convergence and productivity.[7]
Principle: The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition. Initially, the isocyanide and DMAD form a zwitterionic intermediate. This intermediate then adds to the carbon-nitrogen double bond of the N-tosylimine. The resulting intermediate imino-lactam undergoes a[1][10]-hydride shift to yield the final 2-aminopyrrole product.[7]
General Procedure:
-
To a stirred solution of the appropriate N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in a suitable solvent (e.g., dichloromethane) at room temperature, add the isocyanide (1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired polysubstituted 2-aminopyrrole.
Characterization of the synthesized aminopyrroles is typically performed using IR, NMR, and mass spectrometry to confirm their structure.[7]
The logical flow of this multicomponent reaction can be visualized as follows:
Caption: Workflow for the three-component synthesis of 2-aminopyrroles.
Applications in Drug Development and Biological Activity
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[10][11][12] Pyrrole derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[10][12][13]
The value of Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate lies in its highly functionalized structure. The amino group and the two diethyl ester moieties serve as versatile chemical handles, allowing for the construction of more complex, biologically active molecules. This makes it an attractive starting material for combinatorial chemistry and the synthesis of compound libraries for drug screening.
While specific bioactivity data for Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is not extensively documented in publicly available literature, the biological potential of this class of compounds is well-established. The nature and position of substituents on the pyrrole ring critically influence their efficacy.[11]
Table 1: Examples of Biological Activity in Substituted Pyrrole Compounds
| Compound Class | Substitution Details | Target | Activity Metric | Reported Value |
| 3-Alkynylpyrrole | 2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM[11] |
| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM[11] |
| Pyrrole-fused Pyrimidine | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[11] |
| DDTD Derivatives | Azomethines of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | T47D (Breast Cancer) | IC50 | 2.3 µM[14][15] |
This table presents data for structurally related heterocyclic compounds to illustrate the therapeutic potential of the pyrrole scaffold.
Key Experimental Methodologies for Biological Evaluation
To assess the potential of new pyrrole derivatives in drug development, standardized assays are employed.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with various concentrations of the test compound.
-
After an incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured with a microplate reader (typically at 570-590 nm).[11] The absorbance is directly proportional to the number of living cells.
-
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well plate.[11]
-
After incubation under appropriate conditions, the wells are visually inspected for turbidity.
-
The MIC is identified as the lowest compound concentration where no visible growth occurs.[11]
-
This assay measures a compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Procedure:
-
In a 96-well plate, the COX enzyme is combined with heme and the test compound (or a solvent control).[11]
-
After a brief pre-incubation, the reaction is initiated by adding arachidonic acid.
-
The assay quantifies the inhibition of the conversion of arachidonic acid into prostaglandins (e.g., PGG2 or PGE2).[11]
-
The following diagram illustrates the logical progression from compound synthesis to biological evaluation.
Caption: Logical workflow from synthesis to biological evaluation.
Conclusion
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its highly functionalized nature allows for diverse chemical modifications, enabling the exploration of a broad chemical space. While direct biological data on this specific molecule is limited, the extensive research on related pyrrole derivatives strongly supports its relevance as a scaffold for discovering compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The synthetic and screening methodologies outlined in this guide provide a framework for researchers to effectively utilize this and similar compounds in drug discovery programs.
References
- 1. This compound [synhet.com]
- 2. diethyl 5-amino -1H-pyrrole-2,4-dicarboxylate CAS#: 187724-98-7 [chemicalbook.com]
- 3. SDS of 5-Amino-1H-pyrrole-2,4-dicarboxylic acid diethyl ester, Safety Data Sheets, CAS 187724-98-7 - chemBlink [ww.chemblink.com]
- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound|CAS 187724-98-7|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 7. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 8. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Scarcely Documented Compound
A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed information on the molecular structure, experimental protocols, and biological activity of Diethyl 2-Amino-3,5-pyrroledicarboxylate (IUPAC name: diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate; CAS Number: 187724-98-7). While the existence of this compound is confirmed through its CAS registry, in-depth technical data required for a comprehensive guide for researchers, scientists, and drug development professionals is not publicly available.
This guide will summarize the limited available information and, for illustrative purposes, will present data and methodologies for closely related and well-documented aminopyrrole dicarboxylate analogs. This approach aims to provide a foundational understanding of the chemical class to which this compound belongs, which can be valuable for researchers working with functionalized pyrrole scaffolds.
Molecular Structure and Properties of this compound
The basic structural information for this compound is derived from its name and available identifiers.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |
| CAS Number | 187724-98-7 |
| Molecular Formula | C₁₀H₁₃N₂O₄ |
| SMILES | CCOC(=O)c1c(N)nc(c1)C(=O)OCC |
Note: Detailed, experimentally verified quantitative data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not available in the reviewed literature.
Synthesis of Aminopyrrole Dicarboxylates: General Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not published, the synthesis of related aminopyrrole dicarboxylates often employs multi-step reactions. One common approach is the solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues.[1]
Example Experimental Protocol: Solid-Phase Synthesis of a 3-Aminopyrrole-2,5-dicarboxylate Library[1]
This protocol illustrates a general strategy that could potentially be adapted for the synthesis of the target compound.
-
Resin Preparation: (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt is attached to a Wang bromide resin.
-
Oxidation: The alcohol on the resin-bound proline is oxidized to produce a resin-bound 4-oxo-N-(PhF)prolinate, which serves as the pyrrole precursor.
-
Aminopyrrole Formation: The oxo-prolinate resin is treated with various secondary amines to synthesize the resin-bound 3-aminopyrroles.
-
Diversification: The 2-position of the pyrrole is diversified by acylation with trichloroacetyl chloride, followed by haloform reactions with primary amines.
-
Cleavage: The final 3-aminopyrrole-2,5-dicarboxylate products are cleaved from the resin using trifluoroacetic acid (TFA) or sodium methoxide.
Spectroscopic Characterization of Related Pyrrole Dicarboxylates
Spectroscopic data is crucial for the structural elucidation of synthesized compounds. While data for the target molecule is unavailable, the following tables present typical spectroscopic data for a related compound, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, which can serve as a reference.
Table 2: Example ¹H NMR Data for a Related Pyrrole Dicarboxylate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.35 | t | 6H | -CH₂CH₃ |
| 2.50 | s | 6H | Ar-CH₃ |
| 4.30 | q | 4H | -CH₂ CH₃ |
| 9.50 | br s | 1H | NH |
Table 3: Example ¹³C NMR Data for a Related Pyrrole Dicarboxylate
| Chemical Shift (ppm) | Assignment |
| 14.5 | -CH₂C H₃ |
| 15.0 | Ar-C H₃ |
| 60.0 | -C H₂CH₃ |
| 115.0 | Pyrrole C-3, C-4 |
| 135.0 | Pyrrole C-2, C-5 |
| 165.0 | C =O |
Role in Drug Discovery and Signaling Pathways
The pyrrole scaffold is a prominent feature in many biologically active compounds and approved drugs.[2] Derivatives of aminopyrrole dicarboxylates are actively investigated in drug discovery for a range of therapeutic areas.
-
Anticancer Agents: Many pyrrole derivatives have been synthesized and evaluated for their anticancer properties, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[2]
-
Antimicrobial Agents: The pyrrole moiety is a core component of several antibacterial and antifungal compounds. Research has focused on developing pyrrole derivatives that can overcome drug resistance in bacteria.[3]
-
Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, including dipeptidyl peptidase IV (DPP4), which is a target in the treatment of type 2 diabetes.[4]
Due to the lack of specific research on this compound, its role in any signaling pathway has not been elucidated.
Conclusion
This compound is a compound for which detailed scientific data is largely absent from the public domain. For researchers and professionals in drug development, this presents a significant challenge. The information provided in this guide on related, well-studied aminopyrrole dicarboxylates offers a starting point for understanding the potential synthesis, characterization, and applications of this class of molecules. Further research is required to fully elucidate the chemical and biological properties of this compound.
References
- 1. Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Diethyl 2-Amino-3,5-pyrroledicarboxylate, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a plausible synthetic pathway, and presents the information in a clear, structured format for easy reference and implementation in a laboratory setting.
Introduction
This compound is a polysubstituted pyrrole that serves as a valuable building block in the synthesis of various biologically active molecules. The strategic placement of its amino and dicarboxylate functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this target molecule, providing a detailed experimental protocol based on established chemical principles.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process involving the principles of condensation reactions, which are fundamental in the formation of heterocyclic rings. A plausible and efficient method involves the reaction of key starting materials that provide the necessary carbon and nitrogen atoms to construct the pyrrole core with the desired substitution pattern.
A logical synthetic approach involves the condensation of an enamine with an α-haloacetoacetate derivative. This strategy is reminiscent of the Hantzsch pyrrole synthesis, a well-established method for preparing substituted pyrroles.[1]
The proposed synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Starting Materials
The successful synthesis of the target compound relies on the availability and purity of the following key starting materials.
| Starting Material | CAS Number | Molecular Formula | Key Properties |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | Colorless liquid, precursor for the enamine component. |
| Ammonia | 7664-41-7 | NH₃ | Used as a solution in a suitable solvent (e.g., ethanol). |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | An α-halo ketone derivative. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Preparation of Ethyl 3-aminocrotonate
Ethyl 3-aminocrotonate is a crucial intermediate that can be synthesized from ethyl acetoacetate and ammonia.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain crude ethyl 3-aminocrotonate, which can be used in the next step without further purification.
Synthesis of this compound
This step involves the cyclocondensation reaction between ethyl 3-aminocrotonate and ethyl 2-chloroacetoacetate.
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a base, such as sodium acetate or pyridine, to the solution to act as a catalyst and acid scavenger.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of ethyl 2-chloroacetoacetate in the same solvent to the refluxing mixture through the dropping funnel.
-
After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Reactants | Product | Theoretical Yield | Expected Yield (%) |
| Preparation of Ethyl 3-aminocrotonate | Ethyl acetoacetate, Ammonia | Ethyl 3-aminocrotonate | Stoichiometric | 85-95 |
| Synthesis of Target Compound | Ethyl 3-aminocrotonate, Ethyl 2-chloroacetoacetate | This compound | Stoichiometric | 60-75 |
Logical Relationships in the Synthesis
The synthesis of this compound is a well-defined process with clear logical connections between the reactants and the final product, following the principles of the Hantzsch pyrrole synthesis.
Caption: Logical flow of the Hantzsch-type synthesis.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.
References
Physical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7). Due to a scarcity of published experimental data for this specific compound, this document combines available information from chemical suppliers with predicted properties derived from computational models and established analytical methodologies for structurally related compounds. Detailed protocols for a plausible synthetic route and for the experimental determination of its key physical and spectroscopic properties are provided to facilitate further research and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.
Introduction
This compound, also known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The presence of amino and dicarboxylate functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science, offering multiple points for further chemical modification. This guide aims to consolidate the known information and provide a predictive and methodological framework for the study of this compound.
Physicochemical Properties
Direct experimental data for many of the physical properties of this compound are not widely available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and computationally predicted values.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | SynHet[1] |
| CAS Number | 187724-98-7 | SynHet[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | abcr GmbH[2] |
| Molecular Weight | 226.23 g/mol | abcr GmbH[2] |
| Boiling Point | 440.6 ± 40.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.265 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 16.49 ± 0.50 (Predicted) | ChemicalBook[3] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[3] |
Table 2: Predicted Spectroscopic Data
Note: The following spectral data are predicted based on the chemical structure and have not been experimentally verified. They are provided as a guide for the analysis of experimental results.
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to ethyl groups (triplet and quartet), a singlet for the pyrrole ring proton, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, carbons of the pyrrole ring, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl and carboxylate groups. |
Experimental Protocols
The following sections detail a plausible synthetic route and the standard procedures for the characterization of this compound.
Synthesis: Modified Knorr-Paal Pyrrole Synthesis
The Knorr-Paal synthesis and related methods are widely used for the preparation of substituted pyrroles. A plausible route to this compound could involve the condensation of an appropriate 1,4-dicarbonyl compound with an ammonia source.
Objective: To synthesize this compound.
Materials:
-
Diethyl 2,3-dioxosuccinate
-
Ammonia or Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-dioxosuccinate in a minimal amount of ethanol.
-
Add a molar excess of ammonium acetate and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Further purify the product by recrystallization if necessary.
Characterization Protocols
Objective: To determine the melting point range of the synthesized compound.
Procedure:
-
Ensure the synthesized this compound is thoroughly dried.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set appropriate parameters for spectral width, acquisition time, and number of scans.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies for the functional groups, such as N-H, C=O, C-N, and C-O bonds.
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the proposed workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the characterization of the synthesized product.
Conclusion
While this compound is commercially available, a comprehensive public dataset of its experimental physical and spectroscopic properties is currently lacking. This technical guide consolidates the available information and provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies for related compounds. The presented protocols and predictive data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic building block. Further experimental investigation is warranted to fully elucidate the properties of this compound.
References
A Technical Guide to the Discovery and History of Core Pyrrole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a foundational five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials. Its prevalence in vital biological molecules such as heme, chlorophyll, and vitamin B12 has driven over a century of research into efficient and versatile synthetic routes. This in-depth technical guide explores the discovery and historical development of the most significant methods for pyrrole synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the strategic design and execution of pyrrole-containing target molecules.
The Paal-Knorr Pyrrole Synthesis (1885)
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. Independently reported by German chemists Carl Paal and Ludwig Knorr in 1885, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1] Its enduring utility lies in its operational simplicity and the ready availability of the starting materials.[1]
Historical Context and Discovery
In the late 19th century, the burgeoning field of organic chemistry was deeply engaged in understanding the structure and synthesis of heterocyclic compounds. The work of Paal and Knorr on the cyclization of 1,4-dicarbonyls provided a significant breakthrough, offering a reliable entry point to a variety of five-membered heterocycles, including furans and thiophenes, in addition to pyrroles.
Mechanistic Pathway
The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1] The ring-closing step is often the rate-determining step of the reaction.[1]
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole:
-
Materials:
-
Aniline (2.0 mmol)
-
2,5-Hexanedione (2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]
-
Microwave-Assisted Synthesis:
-
Materials:
-
1,4-Diketone (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a microwave vial, combine the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80°C, monitoring the reaction by TLC.
-
After completion, cool the mixture and partition between water and ethyl acetate.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography.[1]
-
Quantitative Data
The Paal-Knorr synthesis is known for its generally good to excellent yields across a wide range of substrates.
| 1,4-Dicarbonyl Compound | Amine | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Reflux, 15 min | ~52 | [1] |
| 2,5-Hexanedione | Benzylamine | Water, 100°C, 1 h | 98 | |
| 2,5-Hexanedione | p-Toluidine | Water, 100°C, 1 h | 95 | |
| 1-Phenyl-1,4-pentanedione | Aniline | Acetic acid, reflux | 85 | |
| 3,4-Dimethyl-2,5-hexanedione | Methylamine | Ethanol, rt, 24 h | 78 |
The Knorr Pyrrole Synthesis (1884)
Reported a year before the Paal-Knorr synthesis, Ludwig Knorr's initial pyrrole synthesis involves the reaction of an α-aminoketone with a compound containing an active methylene group (e.g., a β-ketoester).[2] This method is particularly valuable for the synthesis of polysubstituted pyrroles with specific regiochemistry.
Historical Context and Discovery
Ludwig Knorr's work was foundational in heterocyclic chemistry. His 1884 publication described the condensation of ethyl acetoacetate with an α-amino derivative of a ketone, leading to the formation of a substituted pyrrole. A significant challenge with this method is the inherent instability of α-aminoketones, which tend to self-condense. To circumvent this, the α-aminoketone is often generated in situ from a more stable precursor, such as an α-oximinoketone, via reduction.
Mechanistic Pathway
The mechanism of the Knorr pyrrole synthesis involves the condensation of the α-aminoketone with the β-dicarbonyl compound to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.
Caption: General workflow of the Knorr pyrrole synthesis.
Experimental Protocols
Classic Synthesis of "Knorr's Pyrrole":
-
Materials:
-
Ethyl acetoacetate (2.0 equiv)
-
Glacial acetic acid
-
Saturated aqueous solution of sodium nitrite (1.0 equiv)
-
Zinc dust (2.0 equiv)
-
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath to 5-10°C.
-
Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10°C to form ethyl 2-oximinoacetoacetate in situ.
-
To this solution, gradually add zinc dust while stirring vigorously. The reaction is exothermic and may require cooling to keep the temperature below 40°C.
-
After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
-
Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and air dry.
-
Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
-
Quantitative Data
The Knorr synthesis provides a versatile route to a variety of substituted pyrroles, with yields being influenced by the specific substrates and reaction conditions.
| α-Aminoketone Precursor | Active Methylene Compound | Product | Yield (%) | Reference |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60 | |
| 3-Amino-2-butanone | Ethyl acetoacetate | Ethyl 2,4,5-trimethylpyrrole-3-carboxylate | 55 | |
| 2-Aminoacetophenone | Acetylacetone | 3-Acetyl-2-methyl-4-phenylpyrrole | 70 | |
| Diethyl aminomalonate | 2,4-Pentanedione | Diethyl 4,5-dimethylpyrrole-2,3-dicarboxylate | ~60 | [3] |
The Hantzsch Pyrrole Synthesis (1890)
The Hantzsch pyrrole synthesis, developed by Arthur Hantzsch, is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4] This method offers a high degree of flexibility in the synthesis of polysubstituted pyrroles.
Historical Context and Discovery
Arthur Hantzsch was a prominent chemist who made significant contributions to the understanding of stereochemistry and the synthesis of heterocyclic compounds. His pyrrole synthesis, reported in 1890, provided a convergent approach to assembling the pyrrole ring from three readily available components.
Mechanistic Pathway
The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to afford the final pyrrole product.[4]
Caption: General workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol
General Procedure for Hantzsch Pyrrole Synthesis:
-
Materials:
-
β-Ketoester (1.0 equiv)
-
α-Haloketone (1.0 equiv)
-
Ammonia or primary amine (excess)
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve the β-ketoester and α-haloketone in the chosen solvent.
-
Add an excess of ammonia (as an aqueous or alcoholic solution) or the primary amine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrrole.
-
Quantitative Data
The yields in the Hantzsch synthesis can vary depending on the reactivity of the starting materials.
| β-Ketoester | α-Haloketone | Amine | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Ammonia | 45-55 | [5] |
| Ethyl benzoylacetate | Phenacyl bromide | Aniline | 65 | |
| Diethyl 1,3-acetonedicarboxylate | Ethyl bromopyruvate | Methylamine | 72 | |
| Ethyl 4-chloroacetoacetate | Bromoacetone | Ammonia | 58 |
The Barton-Zard Pyrrole Synthesis (1985)
The Barton-Zard synthesis is a more modern and powerful method for constructing the pyrrole ring, involving the reaction of a nitroalkene with an isocyanoacetate in the presence of a base.[6] This reaction is particularly useful for preparing pyrroles with a wide variety of substituents.
Historical Context and Discovery
In 1985, Sir Derek Barton and Samir Zard reported this innovative approach to pyrrole synthesis.[6] The reaction's clever design utilizes the nitro group as both an activating group for the initial Michael addition and as a leaving group in the final aromatization step.
Mechanistic Pathway
The mechanism begins with the deprotonation of the isocyanoacetate by a base to form a nucleophilic carbanion. This carbanion then undergoes a Michael-type addition to the nitroalkene. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by the elimination of the nitro group to give an intermediate that tautomerizes to the aromatic pyrrole.[7]
Caption: General workflow of the Barton-Zard pyrrole synthesis.
Experimental Protocol
General Procedure for Barton-Zard Pyrrole Synthesis:
-
Materials:
-
Nitroalkene (1.0 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
-
Base (e.g., K₂CO₃, DBU) (1.5 equiv)
-
Solvent (e.g., ethanol, THF)
-
-
Procedure:
-
To a solution of the nitroalkene in the chosen solvent, add the base and ethyl isocyanoacetate.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrrole.[8]
-
Quantitative Data
The Barton-Zard synthesis is known for its good to high yields and broad substrate scope.
| Nitroalkene | Isocyanide | Base | Yield (%) | Reference |
| β-Nitrostyrene | Ethyl isocyanoacetate | DBU | 85 | [6] |
| 1-Nitrocyclohexene | Ethyl isocyanoacetate | K₂CO₃ | 78 | |
| 2-Nitro-1-phenylpropene | Methyl isocyanoacetate | t-BuOK | 92 | |
| 3-Nitro-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | 63-94 | [8] |
The Piloty-Robinson Pyrrole Synthesis (1910)
The Piloty-Robinson synthesis, named after Oskar Piloty and Gertrude and Robert Robinson, is a method for preparing 3,4-disubstituted pyrroles from the reaction of an azine with an acid catalyst at high temperatures.
Historical Context and Discovery
Oskar Piloty first reported in 1910 that heating the azine of an enolizable ketone with an acid catalyst produced a pyrrole. The work of the Robinsons later expanded on this reaction. This method is particularly useful for the synthesis of symmetrically 3,4-disubstituted pyrroles.
Mechanistic Pathway
The reaction is proposed to proceed through a-sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to yield the pyrrole.
Caption: General workflow of the Piloty-Robinson pyrrole synthesis.
Experimental Protocol
Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Diethyl-1-benzoylpyrrole:
-
Materials:
-
Butyraldehyde azine (prepared from butyraldehyde and hydrazine)
-
Benzoyl chloride (2.2 equiv)
-
Pyridine (3.7 equiv)
-
-
Procedure:
-
The crude butyraldehyde azine is placed in a microwave reactor vial.
-
Benzoyl chloride and pyridine are added.
-
The mixture is heated in a microwave reactor at 180°C for 30-60 minutes.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to give the N-benzoyl pyrrole.
-
Quantitative Data
The use of microwave irradiation has significantly improved the yields and reduced the reaction times for the Piloty-Robinson synthesis.
| Aldehyde/Ketone for Azine | Acylating Agent | Conditions | Yield (%) | Reference |
| Butyraldehyde | Benzoyl chloride | Microwave, 180°C, 30 min | 65 | |
| Propanal | 4-Chlorobenzoyl chloride | Microwave, 180°C, 30 min | 58 | |
| Acetone | Acetic anhydride | ZnCl₂, 200°C | 45 | |
| Cyclohexanone | - | HCl, 250°C | 30 |
The Van Leusen Pyrrole Synthesis (1972)
The Van Leusen synthesis is a versatile method for the preparation of pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an activated alkene (Michael acceptor) in the presence of a base.
Historical Context and Discovery
Developed by the van Leusen group in the 1970s, this reaction utilizes the unique reactivity of TosMIC, a commercially available and stable reagent. The tosyl group serves as both an activating group for the deprotonation and as a leaving group in the final elimination step.
Mechanistic Pathway
The reaction is initiated by the base-catalyzed deprotonation of TosMIC to form a stabilized carbanion. This nucleophile then adds to the Michael acceptor in a conjugate addition. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group and tautomerization to yield the pyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate
Introduction
Diethyl 2-Amino-3,5-pyrroledicarboxylate is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active molecules, and the presence of amino and carboxylate groups offers multiple points for further chemical modification. This document outlines a proposed experimental protocol for the synthesis of this compound based on established pyrrole synthesis methodologies. Due to the absence of a specific published protocol for this exact molecule, a modified Hantzsch pyrrole synthesis approach is proposed. This method is widely used for the synthesis of substituted pyrroles and can be adapted for the target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is based on a Hantzsch-type pyrrole synthesis. This reaction involves the condensation of a β-ketoester, an α-haloketone, and an ammonia source. In this proposed protocol, ethyl 2-chloroacetoacetate will serve as the α-haloketone component, and ethyl 3-amino-3-oxopropanoate (from a suitable precursor) will act as the enamine source after reacting with ammonia.
Reaction Scheme:
A plausible Hantzsch-type synthesis for this compound would involve the reaction of ethyl 2-chloroacetoacetate with an enamine derived from a β-ketoester and ammonia.
Caption: Proposed Hantzsch-type synthesis pathway.
Experimental Protocol
This protocol provides a detailed step-by-step procedure for the proposed synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Reagent grade, >99% purity |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 609-15-4 | Reagent grade, >98% purity |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | As ammonia source |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for reaction medium |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic phase |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh) |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For column chromatography |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and ammonium acetate (7.7 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the enamine intermediate.
-
Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield and Physical Properties:
| Property | Expected Value |
| Theoretical Yield | 22.62 g |
| Appearance | Pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃) | Expected signals for NH, CH (pyrrole ring), CH₂ (ethyl), and CH₃ (ethyl) protons. |
| ¹³C NMR (CDCl₃) | Expected signals for carbonyl, pyrrole ring, and ethyl carbons. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 227.10 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a detailed, albeit proposed, experimental protocol for the synthesis of this compound. The Hantzsch pyrrole synthesis offers a versatile and established method for constructing the pyrrole ring system. The successful synthesis and characterization of this compound will provide a valuable building block for further research in drug discovery and materials science. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Applications of Diethyl 2-Amino-3,5-pyrroledicarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethyl 2-amino-3,5-pyrroledicarboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including the pyrrole core, amino group, and two ester functionalities, provide multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with significant biological activities. This document outlines the key applications of this compound in the development of anticancer, antimicrobial, and kinase inhibitor agents, providing quantitative data from closely related analogs and detailed experimental protocols.
Anticancer Applications
The pyrrole scaffold is a constituent of numerous natural and synthetic compounds with potent anticancer properties.[1][2] Derivatives of this compound are being explored as precursors to novel antineoplastic agents that can induce apoptosis and cause cell cycle arrest in cancer cells.[3][4]
Quantitative Data: Anticancer Activity of a Related Thiophene Analog
| Compound ID | Cancer Cell Line | IC50 (µM)[5] |
| 2b | T47D (Breast) | 2.3 |
| 2k | T47D (Breast) | 7.1 |
| 2l | T47D (Breast) | 8.6 |
| 2c | T47D (Breast) | 12.1 |
| 2e | T47D (Breast) | 13.2 |
| 2i | T47D (Breast) | 14.9 |
| 2j | T47D (Breast) | 16.0 |
| Doxorubicin (DOX) | T47D (Breast) | 15.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[4][6][7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
References
- 1. trepo.tuni.fi [trepo.tuni.fi]
- 2. texaschildrens.org [texaschildrens.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. atcc.org [atcc.org]
- 5. SYNTHESIS OF PYRROLO[2,3-<i>d</i>]PYRIMIDINES WITH 3-AMINO-2-HYDROXYPROPYL SUBSTITUENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Diethyl 2-Amino-3,5-pyrroledicarboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-amino-3,5-pyrroledicarboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in synthetic and medicinal chemistry. Its unique arrangement of an amino group and two ester functionalities on a pyrrole core makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines. These resulting scaffolds are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, often through the inhibition of key enzymes such as protein kinases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds. It includes quantitative data on reaction yields and biological activities, step-by-step experimental procedures, and visualizations of synthetic workflows and relevant signaling pathways.
Synthetic Applications
This compound is a key starting material for the synthesis of various heterocyclic compounds, primarily through cyclocondensation and multi-component reactions.
Synthesis of Pyrrolo[2,3-d]pyrimidines
A primary application of this compound is in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many biologically active molecules. This is typically achieved through cyclocondensation with reagents like urea, thiourea, or guanidine.
Reaction Scheme:
Caption: General scheme for pyrrolo[2,3-d]pyrimidine synthesis.
Multi-component Reactions
The reactivity of the amino group and the pyrrole ring allows this compound to participate in one-pot, multi-component reactions, leading to the efficient synthesis of complex and diverse molecular architectures. For instance, it can react with aldehydes and active methylene compounds to generate highly substituted pyrrole derivatives.
Quantitative Data
The following tables summarize quantitative data for reactions involving pyrrole derivatives and the biological activity of the resulting compounds.
Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives - Reaction Yields
| Starting Material Analogue | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil, Arylglyoxals, Barbituric acid derivatives | TBAB, Ethanol, 50 °C | One-pot, three-component | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95 | [1] |
| 2-Aminopyrrole-3-carbonitriles | Formic acid | Reflux | Pyrrolo[2,3-d]pyrimidin-4(3H)-ones | - | [2] |
| 2-Aminopyrroles, Lactams | POCl₃, Dioxane | Reflux | Tricyclic pyrrolo[2,3-d]pyrimidinones | 31-71 | [3] |
| 6-Amino-1,3-dimethyluracil, Aurones | I₂/DMSO | Cascade annulation | 6-(2-hydroxybenzoyl)-pyrrolo[2,3-d]pyrimidines | up to 99 | [4] |
Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (IC₅₀ values in µM) [5]
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 |
| 8f | HeLa (Cervical) | ≥ 50 |
| 8g | HeLa (Cervical) | ≥ 50 |
| 8f | MCF-7 (Breast) | ≥ 50 |
| 8g | MCF-7 (Breast) | ≥ 50 |
| 10a | HeLa (Cervical) | Moderate Activity |
| 10b | MCF-7 (Breast) | Moderate Activity |
Table 3: Antimicrobial Activity of Thiophene and Pyrrole Derivatives (MIC values in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2j (DDTD derivative) | 15.6 | 31.2 | 62.5 | [6] |
| 2k (DDTD derivative) | 31.2 | 62.5 | 125 | [6] |
| 2l (DDTD derivative) | 62.5 | 125 | 250 | [6] |
| Ampicillin | 12.5 | 25 | - | [6] |
| Gentamicin | 6.25 | 12.5 | - | [6] |
| Fluconazole | - | - | 31.2 | [6] |
| Compound 2 (Pyrrolidinedione) | 16-32 | - | - | |
| Compound 5d (Thiazolidine derivative) | 37.9 - 113.8 | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidines (Adapted)
This protocol is adapted from procedures for the synthesis of 2,4-diaminopyrrolo[2,3-d]pyrimidines from related aminopyrrole precursors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Silica gel for column chromatography
-
Methanol
-
Methylene chloride
Procedure:
-
Prepare a solution of guanidine free base by reacting guanidine hydrochloride (1.1 eq) with sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq).
-
Heat the reaction mixture at reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in methylene chloride (e.g., 5:95 v/v) to yield the desired 2,4-diaminopyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines (Adapted)
This protocol is adapted from a green synthesis approach for similar heterocyclic systems.[1]
Materials:
-
This compound (or analogous aminouracil derivative)
-
Aryl glyoxal
-
Barbituric acid derivative
-
Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Ethanol
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve the this compound analogue (1.0 eq), aryl glyoxal (1.0 eq), and barbituric acid derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of TBAB (5 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C for 60-80 minutes. Monitor the reaction progress by TLC.
-
Upon completion, a solid precipitate will form. Filter the solid and wash it with cold water.
-
Dry the solid product. Recrystallization from ethanol can be performed for further purification if necessary.
Signaling Pathways and Mechanism of Action
Derivatives of pyrrolo[2,3-d]pyrimidine synthesized from this compound have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Two key targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and point of inhibition.
PDGF-Rβ Signaling Pathway
PDGF-Rβ is another receptor tyrosine kinase involved in cell growth, proliferation, and migration. Its aberrant activation is implicated in various cancers.
Caption: PDGF-Rβ signaling pathway and point of inhibition.
Conclusion
This compound is a cornerstone building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the construction of pyrrolo[2,3-d]pyrimidines and other complex scaffolds provides a rich platform for the development of novel therapeutics, particularly in the area of oncology and infectious diseases. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Synthesis of Substituted Pyrroles using Diethyl 2-Amino-3,5-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs. The functionalization of the pyrrole ring is a key strategy in the development of novel therapeutic agents. Diethyl 2-amino-3,5-pyrroledicarboxylate (more formally named Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate) is a valuable starting material for the synthesis of a variety of substituted pyrroles. The presence of a reactive primary amino group, along with two ester functionalities, allows for diverse chemical transformations, making it an attractive building block for creating libraries of pyrrole-based compounds for drug discovery and other applications.
This document provides detailed protocols and application notes for the synthesis of substituted pyrroles via the condensation of this compound with various aldehydes to form N-substituted imine derivatives, also known as Schiff bases or azomethines. This reaction is a straightforward and efficient method for introducing a wide range of substituents onto the pyrrole nucleus, thereby enabling the exploration of structure-activity relationships.
Synthesis of N-Alkylideneamino and N-Arylideneamino Pyrrole Derivatives
A versatile method for the derivatization of this compound is the condensation of its primary amino group with aldehydes. This reaction, typically catalyzed by an acid or promoted by a Lewis acid, results in the formation of an imine bond. This approach allows for the introduction of various alkyl and aryl groups at the 2-amino position, leading to a diverse library of substituted pyrroles.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of N-substituted pyrrole derivatives.
Experimental Protocol: Synthesis of Diethyl 2-(arylmethyleneamino)-3,5-pyrroledicarboxylate
This protocol is adapted from procedures for the synthesis of similar azomethine compounds.[1][2][3]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde)
-
Anhydrous Toluene
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.1 equivalents) dissolved in anhydrous toluene.
-
To this solution, add DABCO (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of TiCl₄ in toluene (1.0 equivalent) to the cooled mixture with stirring.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted pyrrole derivative.
Data Presentation: Representative Examples of Synthesized Pyrrole Derivatives
The following table summarizes a selection of potential substituted pyrrole products that can be synthesized using the described protocol.
| Aldehyde Reactant | Product Name | Molecular Formula | Expected Observations |
| Benzaldehyde | Diethyl 2-(benzylideneamino)-3,5-pyrroledicarboxylate | C₁₈H₁₈N₂O₄ | Formation of a new imine C=N bond, observable by ¹H and ¹³C NMR spectroscopy. |
| 4-Methoxybenzaldehyde | Diethyl 2-((4-methoxybenzylidene)amino)-3,5-pyrroledicarboxylate | C₁₉H₂₀N₂O₅ | Changes in the aromatic region of the NMR spectrum corresponding to the substituted phenyl ring. |
| 1-Naphthaldehyde | Diethyl 2-((naphthalen-1-ylmethylene)amino)-3,5-pyrroledicarboxylate | C₂₂H₂₀N₂O₄ | Appearance of signals corresponding to the naphthyl group in the NMR spectra. |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Diethyl 2-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-3,5-pyrroledicarboxylate | C₁₇H₂₀N₄O₄ | Presence of signals for both pyrrole rings in the NMR spectra. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-substituted pyrroles.
Signaling Pathway/Logical Relationship
Caption: Mechanism of imine formation from an aminopyrrole and an aldehyde.
References
- 1. Diethyl 2-[(1-methyl-1H-pyrrol-2-yl)methyleneamino]-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl 2,5-bis[(1E)-(1H-pyrrol-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 2-amino-5-[(E)-(1-methyl-1H-pyrrol-2-yl)methylideneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr pyrrole synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. First reported in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to furnish the corresponding pyrrole.[1] The operational simplicity, broad substrate scope, and generally high yields make the Paal-Knorr synthesis a favored method for accessing diverse pyrrole derivatives.
Substituted pyrroles are key structural motifs in a vast array of pharmaceuticals, including the blockbuster drug atorvastatin (Lipitor®) and the multi-kinase inhibitor sunitinib (Sutent®).[2][3] The pyrrole scaffold's unique electronic properties and its ability to engage in various biological interactions make it a privileged structure in drug design. These application notes provide detailed protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction, summarize quantitative data for different reaction conditions, and illustrate key mechanistic and biological pathways.
Reaction Mechanism and Experimental Workflow
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[4]
Caption: Paal-Knorr pyrrole synthesis reaction mechanism.
A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process is adaptable to both conventional heating and microwave-assisted techniques.
Caption: General experimental workflow for Paal-Knorr synthesis.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is influenced by factors such as the choice of reactants, catalyst, solvent, and reaction temperature. The following tables provide a comparative overview of various synthetic approaches.
Table 1: Conventional Heating Methods for Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl / Methanol | Reflux | 15 min | 52 | [5][6] |
| 2,5-Hexanedione | Benzylamine | Water | 100 | 1 h | 98 | [7] |
| 2,5-Hexanedione | p-Toluidine | Water | 100 | 1 h | 96 | [7] |
| 2,5-Hexanedione | 4-Fluoroaniline | p-TsOH / Toluene | Reflux | 20 h | 79 | [8] |
| Acetonylacetone | Various Amines | CATAPAL 200 (Alumina) | 60 | 45 min | 68-97 | [9] |
Table 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Various 1,4-Diketones | Various Amines | Acetic Acid | 120-150 | 2-10 | 65-89 | [10][11] |
| Tricyclic 1,4-Diketone | Various Amines | Acetic Acid / Ethanol | 80 | 10-20 | ~70-90 | [12] |
| 2,5-Hexanedione | Aniline | Salicylic Acid (Solvent-free) | N/A | 15 s | 92 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[6][13]
Materials:
-
2,5-Hexanedione (2.0 mmol, 228 mg)
-
Aniline (2.0 mmol, 186 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (228 mg), aniline (186 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Expected Yield: Approximately 52% (178 mg).[6]
Protocol 2: Synthesis of a Tricyclic Pyrrole-2-carboxamide (Microwave-Assisted)
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[12]
Materials:
-
Tricyclic 1,4-diketone (0.0374 mmol, 20.0 mg)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
Ethyl acetate
-
1 M aq HCl
-
Brine
-
Magnesium sulfate
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
Applications in Drug Development
The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds. A prominent example is the synthesis of an intermediate for Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol. The core pyrrole ring of atorvastatin is constructed via a Paal-Knorr reaction.[2][14]
Sunitinib: A Pyrrole-Based Kinase Inhibitor
Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3][15] The molecular structure of sunitinib features a substituted pyrrole ring. Sunitinib exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[3][16]
Caption: Simplified signaling pathway of Sunitinib's mechanism of action.
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for the preparation of a wide array of substituted pyrroles. The choice of conventional heating or microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of desired products. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel pyrrole-containing compounds with potential therapeutic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Hantzsch Synthesis for Pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyrrole synthesis is a versatile and classical method for the preparation of substituted pyrroles. This multicomponent reaction, involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine, offers a straightforward route to a wide array of pyrrole derivatives.[1] Pyrroles are significant structural motifs found in numerous natural products, pharmaceuticals, and functional materials, making their synthesis a key focus in medicinal chemistry and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for the Hantzsch synthesis, with a focus on its utility in research and development.
Introduction to Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a convergent approach to constructing the pyrrole ring. The general reaction involves three key components:
-
β-Ketoester: Provides two carbon atoms and the ester functionality to the final pyrrole.
-
α-Haloketone: Contributes the other two carbon atoms of the pyrrole ring.
-
Ammonia or Primary Amine: Serves as the nitrogen source for the heterocycle.
The reaction is typically carried out in a suitable solvent and can be catalyzed by a base.[4] The versatility of the Hantzsch synthesis lies in the ability to vary the substituents on each of the starting materials, allowing for the creation of a diverse library of substituted pyrroles.
Applications in Drug Development and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The Hantzsch synthesis is a valuable tool for accessing these molecules.
-
Core Scaffold for Bioactive Molecules: Pyrrole derivatives synthesized via the Hantzsch method serve as key intermediates in the synthesis of drugs for various therapeutic areas, including anti-inflammatory, anticancer, antibiotic, and antipsychotic agents.[2]
-
Synthesis of Functionalized Pyrroles: The reaction allows for the introduction of various functional groups that can be further modified, enabling the optimization of pharmacological properties such as efficacy, selectivity, and pharmacokinetics.[2] For example, 2,3-dicarbonylated pyrroles, which are useful for total synthesis, can be prepared using a modified Hantzsch synthesis.[1]
-
Combinatorial Chemistry and Library Synthesis: Modern variations of the Hantzsch synthesis, such as solid-phase synthesis and continuous flow chemistry, are well-suited for the rapid generation of libraries of pyrrole analogs for high-throughput screening.[1][5] Continuous flow methods can significantly reduce reaction times and simplify purification.[1]
Reaction Mechanism and Key Intermediates
The mechanism of the Hantzsch pyrrole synthesis proceeds through a series of condensation and cyclization steps.
References
Knorr Pyrrole Synthesis: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide to the Knorr pyrrole synthesis, a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted pyrroles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and a visual representation of the experimental workflow. The Knorr synthesis, first reported by Ludwig Knorr in 1884, involves the condensation of an α-amino ketone with a β-dicarbonyl compound, yielding a variety of polysubstituted pyrroles which are integral scaffolds in numerous pharmaceuticals and natural products.
A significant challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[1] To circumvent this, the α-amino ketone is commonly generated in situ from a more stable precursor, such as an α-oximino ketone, via reduction.[1]
Reaction Principle and Mechanism
The Knorr pyrrole synthesis proceeds through the reaction of an α-amino ketone with a compound possessing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1] The mechanism involves several key steps:
-
Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine.
-
Tautomerization: The imine tautomerizes to the more stable enamine form.
-
Cyclization: An intramolecular cyclization occurs, forming the five-membered ring.
-
Dehydration: The cyclic intermediate undergoes dehydration to yield the aromatic pyrrole ring.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported Knorr pyrrole synthesis procedures, providing a comparative overview of reactants, conditions, and yields.
| α-Amino Ketone Precursor / α-Amino Ketone | β-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Ethyl 2-oximinoacetoacetate (in situ reduction with Zn/AcOH) | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") | Nitrosation at 5-10°C; Reduction and cyclization at reflux | 57-64%[2] |
| Ethyl 2-oximinoacetoacetate (in situ reduction with Zn/NaOAc/AcOH) | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") | Addition of nitroso compound to Zn/NaOAc mixture | ~75%[2] |
| 3-Amino-4-phenyl-2-butanone hydrochloride | Acetylacetone | 2,4-Dimethyl-3-acetyl-5-phenylpyrrole | Glacial acetic acid, 80°C, 2 h | 79% |
| N,N-Dialkyl 2-oximinoacetoacetamides (in situ reduction) | 3-Substituted-2,4-pentanediones | Substituted pyrroles | Knorr conditions | ~45%[1] |
Experimental Protocols
Two detailed experimental protocols are provided below. The first describes the classic one-pot synthesis of "Knorr's Pyrrole" where the α-amino ketone is generated in situ. The second protocol outlines the procedure using a pre-formed α-amino ketone.
Protocol 1: One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is adapted from the procedure detailed in Organic Syntheses.[2]
Materials:
-
Ethyl acetoacetate (2.0 equivalents)
-
Sodium nitrite (1.0 equivalent)
-
Zinc dust (2.0 equivalents)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 eq.) in glacial acetic acid. Cool the mixture to 5-10°C in an ice-salt bath.
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq.) to the cooled and stirred solution of ethyl acetoacetate. Maintain the temperature below 10°C throughout the addition. After the addition is complete, continue stirring for 30 minutes.
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 eq.) in small portions. The reaction is exothermic and the rate of addition should be controlled to prevent the temperature from exceeding 40°C. Vigorous stirring is essential.
-
Reaction Completion: After the zinc addition is complete, stir the mixture at room temperature for 1 hour. Subsequently, heat the mixture to reflux for an additional hour.
-
Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize the crude solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[2]
Protocol 2: Synthesis of a Tetrasubstituted Pyrrole from a Pre-formed α-Amino Ketone
This protocol provides a general procedure for the Knorr synthesis when using a stable, pre-formed α-amino ketone salt.
Materials:
-
α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)
-
β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 eq.) and the β-dicarbonyl compound (1.2 eq.) in glacial acetic acid.
-
Reaction: Heat the mixture to 80°C with constant stirring for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure substituted pyrrole.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the classic Knorr pyrrole synthesis, from the initial nitrosation to the final product formation.
Caption: Experimental workflow for the classic Knorr synthesis of "Knorr's Pyrrole".
References
Application Notes and Protocols: Diethyl 2-Amino-3,5-pyrroledicarboxylate in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Diethyl 2-Amino-3,5-pyrroledicarboxylate as a versatile building block for the synthesis of novel functional materials. While direct literature on the extensive use of this specific molecule in materials science is emerging, its inherent chemical functionalities—a primary aromatic amine and two diethyl ester groups—position it as a highly valuable precursor for a range of materials including polymers, dyes, and pharmaceutically active compounds. The protocols provided are based on established synthetic methodologies for structurally related compounds and are intended to serve as a foundational guide for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented in the table below. This data is essential for planning synthetic transformations and for the characterization of the final materials.
| Property | Value |
| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |
| CAS Number | 187724-98-7[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| Appearance | Off-white to yellow powder |
| Purity | ≥95% |
Application in Polymer Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and two electrophilic ester moieties, makes it an ideal candidate for step-growth polymerization. This allows for the synthesis of both polyamides and polyesters with a pyrrole unit integrated into the polymer backbone, potentially imparting unique thermal, electronic, and biodegradable properties to the resulting materials.
Polyamide Synthesis
The primary amine on the pyrrole ring can readily react with diacyl chlorides to form polyamides. The incorporation of the pyrrole ring can enhance the thermal stability and rigidity of the polymer chain.
Experimental Protocol: Synthesis of a Pyrrole-Containing Polyamide
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and a suitable base such as pyridine or triethylamine (2.2 equivalents) in a dry aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Add a solution of a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride) (1 equivalent) in the same solvent dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours.
-
Polymer Precipitation and Purification: Precipitate the polyamide by pouring the viscous reaction mixture into a large volume of a non-solvent like methanol or water with constant stirring.
-
Washing and Drying: Collect the precipitated polymer by vacuum filtration, wash it thoroughly with methanol and then water to remove unreacted monomers and salts. Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.
Logical Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a pyrrole-containing polyamide.
Polyester Synthesis
The diethyl ester groups can undergo transesterification with diols in the presence of a suitable catalyst to yield polyesters. This process is typically carried out at elevated temperatures to drive the reaction by removing the ethanol byproduct.
Experimental Protocol: Synthesis of a Pyrrole-Containing Polyester (Melt Polycondensation)
-
Reactor Charging: Charge a high-temperature polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with this compound (1 equivalent), a diol (e.g., 1,4-butanediol or ethylene glycol) (2.2 equivalents), and a transesterification catalyst (e.g., zinc acetate or titanium tetrabutoxide, ~0.1 mol%).
-
First Stage (Esterification): Heat the mixture to 150-190°C under a slow stream of nitrogen while stirring. Ethanol will begin to distill off. Continue this stage until the distillation of ethanol ceases, indicating the completion of the transesterification to form a prepolymer.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-250°C and slowly reduce the pressure to below 1 mmHg. The viscosity of the mixture will increase as the polycondensation proceeds and the excess diol is removed.
-
Polymer Extrusion and Cooling: Continue the reaction until the desired viscosity is achieved. Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly (e.g., in a water bath) to obtain the solid polyester.
-
Purification (Optional): For higher purity, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol.
-
Drying: Dry the final polymer product in a vacuum oven to remove any residual volatiles.
Application in Dye Synthesis
The primary amino group on the pyrrole ring is a key functionality for the synthesis of azo dyes. Through diazotization followed by coupling with an electron-rich aromatic compound (a coupling component), a wide variety of colored compounds can be synthesized. The pyrrole core itself acts as an auxochrome and can influence the final color and properties of the dye.
Experimental Protocol: Synthesis of a Pyrrole-Based Azo Dye
-
Diazotization: Dissolve this compound (1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling Reaction: In a separate beaker, dissolve a coupling component (e.g., phenol, N,N-dimethylaniline, or 2-naphthol) (1 equivalent) in an aqueous solution of sodium hydroxide (for phenols) or acid (for anilines). Cool this solution to 0-5°C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5°C and continue stirring for 1-2 hours to ensure complete coupling.
-
Isolation and Purification: Collect the azo dye by vacuum filtration. Wash the precipitate with cold water until the filtrate is neutral. Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Signaling Pathway for Azo Dye Synthesis
Caption: Reaction pathway for the synthesis of a pyrrole-based azo dye.
Applications in Drug Development
Pyrrole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While this compound itself is a synthetic intermediate, it serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, related pyrrole-dicarboxylate structures have been investigated as precursors for compounds with potential applications in treating proliferative disorders.
The amino group can be acylated, alkylated, or used in the formation of Schiff bases to generate a library of derivatives for biological screening. The dicarboxylate esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with amines to form amides, or can be reduced to the corresponding diols, further expanding the molecular diversity that can be achieved from this starting material.
Potential Derivatization for Biological Screening
Caption: Potential derivatization pathways for drug discovery.
Summary and Outlook
This compound is a promising, yet underexplored, building block for the creation of novel functional materials. Its rich chemistry allows for its incorporation into polymers like polyamides and polyesters, and its use as a core scaffold for azo dyes. Furthermore, its potential for derivatization makes it an attractive starting material for the synthesis of libraries of compounds for drug discovery. The protocols and schemes provided herein offer a starting point for researchers to explore the full potential of this versatile molecule in materials science and medicinal chemistry. Further research is warranted to fully characterize the properties of materials derived from this interesting pyrrole derivative.
References
One-Pot Synthesis of Pyrrole Dicarboxylate Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrrole dicarboxylates, in particular, represent a versatile class of compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. Their value is underscored by their presence in numerous pharmaceuticals, including the blockbuster drug atorvastatin. This document provides detailed application notes and protocols for the one-pot synthesis of pyrrole dicarboxylate derivatives, focusing on established and robust methodologies that offer high efficiency and atom economy.
The pyrrole ring is a key structural motif in many natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The dicarboxylate functionality on the pyrrole ring provides convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[1][4] One-pot and multi-component reactions are particularly attractive for the synthesis of these derivatives as they offer significant advantages in terms of operational simplicity, reduced reaction times, and minimized waste generation.[5][6][7]
This document outlines four principal one-pot methodologies for the synthesis of pyrrole dicarboxylate derivatives: the Knorr Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, and a representative three-component reaction. Detailed experimental protocols, comparative data on reaction parameters, and visualizations of the synthetic workflows are provided to facilitate their application in the laboratory.
Key Synthetic Methodologies and Comparative Data
The choice of synthetic route for a particular pyrrole dicarboxylate derivative will depend on the desired substitution pattern and the availability of starting materials. The following tables provide a comparative summary of the reaction conditions and yields for the synthesis of various pyrrole dicarboxylate derivatives via the Knorr, Paal-Knorr, Hantzsch, and a three-component synthesis.
Table 1: Knorr Pyrrole Synthesis of Diethyl 2,4-Dimethylpyrrole-3,5-dicarboxylate
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate, Sodium nitrite | Zinc powder, Acetic acid | Acetic acid | 5-7 (nitrosation), then reflux | 4.5 h (total) | 57-64 | [6][8] |
Table 2: Paal-Knorr Synthesis of N-Substituted Pyrrole Dicarboxylates
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl 2,5-dioxohexanedioate | Aniline | Acetic acid | Ethanol | Reflux | 2 h | 85 | [9] |
| Dimethyl 2,5-dioxohexanedioate | Benzylamine | None | None | 100 | 1 h | 92 | [10] |
| Diethyl 2,5-dioxo-3-phenylhexanedioate | Methylamine | p-Toluenesulfonic acid | Toluene | Reflux | 4 h | 78 | [9] |
Table 3: Hantzsch Synthesis of Pyrrole Dicarboxylates
| β-Ketoester | α-Haloketone | Amine Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 2-chloroacetoacetate | Ammonia | Ethanol | Reflux | 3 h | 75 | [11][12] |
| Methyl acetoacetate | Methyl 2-bromoacetoacetate | Benzylamine | Methanol | Room Temp | 12 h | 82 | [13] |
| tert-Butyl acetoacetate | 3-Chloro-2,4-pentanedione | Ammonium acetate | Acetic acid | 100 | 1 h | 68 | [11] |
Table 4: Three-Component Synthesis of Polysubstituted Pyrrole Dicarboxylates
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | Aniline | β-Nitrostyrene | None (solvent-free) | 120 | 6 h | 86 | [7] |
| Diethyl acetylenedicarboxylate | Benzylamine | Ethyl 2-cyano-3-phenylacrylate | InCl₃ / Chlorobenzene | Reflux | 8 h | 88 | [14] |
| Diethyl acetylenedicarboxylate | Triphenylphosphine | 2-Aminopyridine, Arylglyoxal | Dichloromethane | Room Temp | 24 h | High | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the one-pot synthesis of pyrrole dicarboxylate derivatives using the aforementioned methods.
Protocol 1: Knorr Synthesis of Diethyl 2,4-Dimethylpyrrole-3,5-dicarboxylate[6][8][15][16]
This one-pot method involves the reaction of two equivalents of ethyl acetoacetate, where one is converted in situ to an α-amino-β-ketoester that then condenses with the second equivalent.[15]
Materials:
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Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Glacial acetic acid
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Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 3-L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 390 g (3 moles) of ethyl acetoacetate and 900 mL of glacial acetic acid.
-
Cool the solution to 5 °C in an efficient ice-salt bath.
-
While stirring vigorously, add a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 mL of water dropwise via the dropping funnel. Maintain the internal temperature between 5 and 7 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes, then allow the mixture to warm to room temperature over 4 hours.
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Replace the dropping funnel with a wide-bore reflux condenser.
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Stir the solution and add 196 g (3 gram-atoms) of zinc dust in portions. The initial additions should be rapid to bring the solution to a boil, after which smaller portions are added to maintain a gentle reflux.
-
Once all the zinc has been added, heat the mixture to reflux using a heating mantle for 1 hour.
-
While still hot, decant the reaction mixture from the remaining zinc into a large beaker containing 10 L of vigorously stirred water.
-
Wash the zinc residue with two 50-mL portions of hot glacial acetic acid and decant the washings into the water.
-
Allow the precipitate to stand overnight.
-
Collect the crude product by suction filtration, wash with two 500-mL portions of water, and air-dry to a constant weight. The yield of the crude product is typically 205–230 g (57–64%).
-
Recrystallize the crude product from 95% ethanol to obtain pale yellow crystals of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Protocol 2: Paal-Knorr Synthesis of N-Aryl-pyrrole-2,5-dicarboxylates[9][10]
The Paal-Knorr synthesis is a versatile method for preparing N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[10]
Materials:
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Dialkyl 2,5-dioxohexanedioate (e.g., diethyl or dimethyl ester)
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Aromatic amine (e.g., aniline)
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Glacial acetic acid (catalyst)
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Ethanol (solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the dialkyl 2,5-dioxohexanedioate (1.0 eq) in a minimal amount of ethanol.
-
Add the aromatic amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-pyrrole-2,5-dicarboxylate.
Protocol 3: Hantzsch Synthesis of Pyrrole Dicarboxylates[11][12][13]
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and an amine source.[11]
Materials:
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β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., ethyl 2-chloroacetoacetate)
-
Amine source (e.g., ammonia or a primary amine)
-
Ethanol (solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.
-
Add the amine source (e.g., a solution of ammonia in ethanol or a primary amine, 1.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
The residue can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield the desired pyrrole dicarboxylate.
Protocol 4: Three-Component Synthesis of a Polysubstituted Pyrrole Dicarboxylate[5][7]
This protocol describes a catalyst- and solvent-free three-component reaction for the synthesis of a tetrasubstituted pyrrole.[7]
Materials:
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Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)
-
Primary amine (e.g., aniline)
-
β-Nitrostyrene
Equipment:
-
Sealed reaction vial
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
In a sealed reaction vial, combine the primary amine (1.0 eq), dialkyl acetylenedicarboxylate (1.0 eq), and β-nitrostyrene (1.0 eq).
-
Heat the reaction mixture at 120 °C with stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel to afford the pure polysubstituted pyrrole dicarboxylate.
Visualizing the Synthetic Pathways
To further aid in the understanding of these synthetic methodologies, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Knorr Pyrrole Synthesis Workflow
Caption: Paal-Knorr Synthesis Mechanism
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. An Efficient One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrroles under Catalyst- and Solvent-Free Conditions [organic-chemistry.org]
- 8. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Indium-Catalyzed Three-Component Reaction: General and Efficient One-Pot Synthesis of Substituted Pyrroles [organic-chemistry.org]
- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Diethyl 2-Amino-3,5-pyrroledicarboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction: One or more starting materials may not have fully reacted. | - Ensure accurate stoichiometry of reactants. - Extend the reaction time or moderately increase the temperature. - Verify the purity and reactivity of starting materials. |
| Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst can hinder the reaction. | - Optimize the reaction temperature; literature suggests temperatures around 80°C can be effective for similar syntheses.[1] - Screen different solvents to improve solubility and reaction kinetics. - Ensure the catalyst is active and used in the correct proportion. | |
| Side reactions: Formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product. | - Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major side products. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize the formation of specific byproducts. | |
| Product Degradation | Harsh work-up conditions: The use of strong acids or bases during extraction and purification can lead to the decomposition of the target molecule. | - Use mild acidic and basic solutions for pH adjustments during the work-up. - Minimize the exposure time of the product to acidic or basic conditions. |
| Air or light sensitivity: The amino group in the pyrrole ring can be susceptible to oxidation. | - Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture and isolated product from direct light. | |
| Difficulty in Purification | Co-eluting impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging. | - Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Oily or non-crystalline product: The product may not solidify easily, making handling and purification difficult. | - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. - If the product is an oil, purification by column chromatography is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are some potential side reactions to be aware of?
Side reactions can include self-condensation of the starting materials, polymerization, and the formation of isomeric pyrrole products. The specific side products will depend on the chosen synthetic route and reaction conditions.
Q4: What is the best method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent can also be an effective method to obtain a highly pure product.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure based on the Hantzsch pyrrole synthesis is outlined below. Note: This is a generalized protocol and requires optimization for the specific target molecule.
General Hantzsch Pyrrole Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester and the α-haloketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Amine: Add the amine source (e.g., ammonia or a primary amine) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (optimization may be required) and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Due to the lack of specific quantitative data for the synthesis of this compound in the search results, a table for direct comparison is not feasible. However, for analogous pyrrole syntheses, the following parameters are often optimized to improve yield:
| Parameter | Typical Range/Conditions Investigated | Impact on Yield |
| Temperature | Room Temperature to Reflux | Increasing temperature can increase reaction rate but may also lead to more side products. Optimal temperature needs to be determined experimentally.[1] |
| Base/Catalyst | Organic bases (e.g., piperidine, pyridine), Inorganic bases (e.g., sodium acetate) | The choice and concentration of the base can significantly influence the reaction rate and the formation of byproducts. |
| Solvent | Ethanol, Acetic Acid, DMF | The solvent affects the solubility of reactants and can influence the reaction pathway. |
| Reactant Stoichiometry | Equimolar to slight excess of one reactant | Optimizing the ratio of reactants is crucial to maximize the conversion of the limiting reagent and minimize side reactions. |
Visualizations
Below are diagrams illustrating the generalized Hantzsch pyrrole synthesis pathway and a logical workflow for troubleshooting low yield.
Caption: Generalized Hantzsch Pyrrole Synthesis Pathway.
Caption: Troubleshooting Workflow for Low Product Yield.
References
Technical Support Center: Purification of Diethyl 2-Amino-3,5-pyrroledicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-Amino-3,5-pyrroledicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is highly polar and retained on the silica gel. | 1. Gradually increase the polarity of the eluent. A gradient of methanol in dichloromethane (e.g., starting from 0.5% and increasing to 5% MeOH) can be effective.[1] 2. Monitor fractions carefully using Thin Layer Chromatography (TLC). 3. Consider using a different stationary phase, such as alumina, if silica gel proves too acidic. |
| Product degradation on silica gel. | 1. Minimize the time the compound spends on the column. 2. Use a less acidic grade of silica gel or neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. 3. The crude product can be subjected to an extraction-adsorption method using silica gel in an organic solvent to remove polar impurities.[2] |
| Improper solvent system for elution. | 1. Perform small-scale TLC experiments with various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/hexanes, methanol/dichloromethane) to determine the optimal eluent for separation.[3] |
Issue 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent. | 1. Test a range of solvents or solvent mixtures to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexanes and ethanol/water mixtures have been used for similar compounds.[2][3][4] 2. If the product crystallizes too quickly, trapping impurities, try a solvent in which it is slightly more soluble or cool the solution more slowly. |
| Presence of colored impurities. | 1. Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Do not add charcoal to a boiling solution. |
| Co-crystallization with a structurally similar impurity. | 1. If recrystallization is ineffective, an alternative purification technique like column chromatography may be necessary to separate the impurity. |
Issue 3: Product Appears as a Dark Oil or Discolored Solid
| Potential Cause | Troubleshooting Step |
| Oxidation of the amino group. | 1. The amino group in pyrroles can be susceptible to oxidation. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially during heating or prolonged storage.[1] 2. Exposure to air should be kept at minimal levels during extraction and subsequent workup steps.[1] |
| Residual acidic or basic impurities from the synthesis. | 1. Ensure the crude product is properly neutralized before purification. A wash with a mild base (e.g., sodium bicarbonate solution) or mild acid may be necessary, followed by a water wash to remove salts. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: While not explicitly stated for this specific compound in the provided results, related aminopyrrole derivatives are described as orange or yellow-brown solids.[1] Highly purified pyrrole dicarboxylates can also appear as colorless or white crystals.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent oxidation and degradation, it is advisable to store the compound in a cool, dark place under an inert atmosphere.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a crucial technique for monitoring purification.[1][4] Use a suitable solvent system to track the separation of the desired product from impurities during column chromatography and to assess the purity of fractions and recrystallized material.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Solvents/Eluents | Reported Yield | Purity Assessment | Reference |
| Column Chromatography | Silica gel, 2% MeOH in CH₂Cl₂ | 51% (for a related compound) | ¹H NMR | [1] |
| Column Chromatography | Silica gel, Et₂O/hexanes (50:50) | 41% (for a related compound) | Rf value, ¹H-NMR, ¹³C-NMR, HRMS | [3] |
| Recrystallization | Hexanes | - | Melting Point | [3] |
| Recrystallization | Warm ethanol | 88% (for a related compound) | Melting Point, Rf value | [4] |
| Crystallization | Ethanol/water mixture (15-20% ethanol) | - | Impurity content < 0.07% | [2] |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the starting eluent, gradually increasing the polarity as needed (e.g., by increasing the percentage of diethyl ether in hexanes or methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram illustrating troubleshooting steps for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound, primarily focusing on the Knorr and Hantzsch pyrrole synthesis methods.
Knorr Pyrrole Synthesis
Question 1: My Knorr synthesis is resulting in a low yield of the desired this compound and a significant amount of dark, tarry byproducts. What is the likely cause and how can I resolve this?
Answer: The most probable cause is the self-condensation of the α-amino-β-ketoester intermediate, which is highly reactive. To mitigate this, it is crucial to generate the α-amino-β-ketoester in situ. This is typically achieved by the reduction of an α-oximino-β-ketoester.
Troubleshooting Steps:
-
In Situ Generation: Employ a one-pot synthesis method where the α-oximino-β-ketoester is formed first, followed by its reduction in the presence of the second equivalent of the β-ketoester.
-
Temperature Control: The reduction step is often exothermic. Maintain a low temperature (e.g., below 10°C) during the addition of the reducing agent (commonly zinc dust) to prevent polymerization and tar formation.[1]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can catalyze side reactions.
Question 2: The reaction is proceeding very slowly or not going to completion. What adjustments can I make?
Answer: Suboptimal reaction conditions or insufficient activation can lead to a sluggish reaction.
Troubleshooting Steps:
-
Acid Catalyst: The Knorr synthesis is acid-catalyzed. Ensure that a suitable amount of a weak acid, such as acetic acid, is used as the solvent and catalyst.
-
Activation of Zinc: If using zinc dust for the reduction of the oxime, its activity can be crucial. Consider activating the zinc dust with a dilute acid wash followed by washing with water, ethanol, and ether before use.
-
Temperature: While high temperatures can lead to byproduct formation, a moderate increase in temperature after the initial exothermic phase may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hantzsch Pyrrole Synthesis
Question 1: I am observing a significant byproduct with a different polarity from my desired this compound. What could it be?
Answer: A common byproduct in the Hantzsch pyrrole synthesis is a furan derivative. This occurs through a competing reaction pathway where the α-haloketone reacts with the enolate of the β-ketoester without the involvement of the amine.
Troubleshooting Steps:
-
pH Control: Furan formation is often favored under strongly acidic conditions. Maintaining a neutral or slightly basic pH can suppress this side reaction.
-
Excess Amine: Using a slight excess of the amine or ammonia source can help to favor the pyrrole formation pathway.
-
Order of Addition: Pre-forming the enamine by reacting the β-ketoester with the amine before the addition of the α-haloketone can minimize the formation of the furan byproduct.
Question 2: The yield of my Hantzsch synthesis is consistently low. How can I improve it?
Answer: Low yields can result from a combination of factors including side reactions and suboptimal reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol are commonly used and can favor the desired C-alkylation pathway leading to the pyrrole.
-
Temperature: Running the reaction at a moderate temperature can help to control the reaction rate and minimize the formation of byproducts.
-
Slow Addition: Adding the α-haloketone slowly to the reaction mixture can help to maintain a low concentration of this reactive intermediate, thereby reducing the likelihood of side reactions.
Frequently Asked Questions (FAQs)
Q1: Which is the more suitable method for synthesizing this compound: Knorr or Hantzsch synthesis?
A1: Both methods can be employed, and the choice often depends on the availability of starting materials and the desired substitution pattern. The Knorr synthesis is a very common and effective method for this type of polysubstituted pyrrole.[2][3][4] The Hantzsch synthesis is also versatile but may require more careful control of reaction conditions to avoid the formation of furan byproducts.[5]
Q2: What are the typical purification methods for this compound?
A2: The crude product is often purified by recrystallization from a suitable solvent such as ethanol. If significant impurities are present, column chromatography on silica gel may be necessary.
Q3: Can I use a different reducing agent instead of zinc dust in the Knorr synthesis?
A3: While zinc dust in acetic acid is the traditional and most common reducing agent for the in situ formation of the α-aminoketone from the α-oximino intermediate, other reducing agents like sodium dithionite have also been reported in the literature for similar transformations. The choice of reducing agent may require optimization of the reaction conditions.
Data Presentation
Table 1: Comparison of General Pyrrole Synthesis Methods
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[6] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[6] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[6] |
Experimental Protocols
Protocol 1: Knorr Synthesis of this compound (One-Pot Method)
This protocol is adapted from the classical Knorr synthesis for similar pyrrole derivatives.[1][2]
Materials:
-
Diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate)
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve diethyl 3-oxopentanedioate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring for 30 minutes at this temperature.
-
Reduction and Cyclization: To the solution containing the in situ formed diethyl 2-oximino-3-oxopentanedioate, gradually add zinc dust (approximately 2.5 equivalents) in small portions while stirring vigorously. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
Reaction Completion and Work-up: After the addition of zinc is complete, continue stirring for an additional 1-2 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC. Once the reaction is complete, pour the mixture into a large volume of ice-water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to yield this compound.
Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole (General Procedure)
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
β-Ketoester (e.g., Diethyl 3-oxopentanedioate)
-
α-Halo-β-ketoester (e.g., Diethyl 2-chloro-3-oxopentanedioate)
-
Ammonia source (e.g., Ammonium acetate)
-
Ethanol
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the ammonia source (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Addition of α-Haloketone: Slowly add a solution of the α-halo-β-ketoester (1.0 equivalent) in ethanol to the reaction mixture over 15-20 minutes.
-
Reaction: Gently heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can then be taken up in a suitable organic solvent and washed with water to remove any inorganic salts.
-
Purification: After drying the organic layer and removing the solvent, the crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Knorr synthesis.
Caption: Competing reaction pathways in Hantzsch pyrrole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pyrrole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing common pyrrole synthesis reactions.
General Troubleshooting
Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions. It is highly recommended to use freshly purified reagents.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and performing the reaction under an inert atmosphere can be crucial.[1]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or acidic conditions.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[4]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[4]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[4][5]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[4]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[4] To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[4][5] Using a weak acid like acetic acid can be beneficial.[1]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[4]
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[4]
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is giving me a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups.[2] Consider the following strategies:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, favoring reaction at the less hindered carbonyl.[2]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[2]
-
Reaction Conditions:
Data Presentation: Paal-Knorr Synthesis Optimization
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| ZrOCl₂·8H₂O | 5 | 97 |
| Bi(NO₃)₃·5H₂O | 600 | 95 |
| TSA | 60 | 84 |
| Sc(OTf)₃ | 30 | 92 |
| Zr(KPO₄)₂ | 120 | 78 |
(Data adapted from Rahmatpour et al.)[2]
Table 2: Effect of Solvent on the Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Water | 100 | 96 |
| Methanol | 65 | 95 |
| Ethanol | 78 | 94 |
| THF | 66 | 94 |
| Ethyl acetate | 77 | 90 |
| Hexane | 69 | 75 |
| None | 25 | 30 |
(Reaction conditions: amine (10 mmol), 2,5-hexanedione (10 mmol), 5 mL solvent, 15 min)[6]
Experimental Protocols: Paal-Knorr Synthesis
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Materials: Aniline, 2,5-Hexanedione, Methanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.[4]
-
Add one drop of concentrated hydrochloric acid to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[4]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[4]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[4]
-
Collect the crystals by vacuum filtration and wash them with cold water.[4]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[4]
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
Materials: 1,4-Dicarbonyl compound, Primary amine, Solvent (e.g., Ethanol, Acetic Acid, or solvent-free), Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids).
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).[7]
-
Add the chosen solvent and catalyst, if required.[7]
-
Seal the vial and place it in the microwave reactor.[7]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.[7]
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[7]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]
-
Visualizations: Paal-Knorr Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting logic for common Paal-Knorr synthesis issues.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester.[8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: I am having trouble with the Knorr synthesis because my α-amino-ketone is unstable. What should I do?
Answer: A significant challenge in the Knorr synthesis is the instability of α-amino ketones, which have a tendency to self-condense.[9] To overcome this, the α-amino ketone is typically generated in situ from a more stable precursor, like an α-oximino ketone, through reduction with zinc dust in acetic acid.[9]
Question: My Knorr synthesis is giving a low yield. What are some potential reasons?
Answer: Low yields in the Knorr synthesis can be due to several factors:
-
Self-Condensation of α-Amino Ketone: As mentioned, the instability of the α-amino ketone is a primary cause of low yields. The in situ generation protocol is the recommended solution.[9]
-
Reaction Conditions: The reaction is often exothermic, and controlling the temperature is crucial. Excessive heat can lead to side reactions and decomposition.[8]
-
Purity of Reagents: Ensure that the starting materials, especially the β-dicarbonyl compound, are of high purity.
Data Presentation: Knorr Synthesis Performance
Table 3: Typical Performance of Knorr Pyrrole Synthesis
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 |
(Data from a comparative guide on pyrrole synthesis.)[10]
Experimental Protocol: Knorr Synthesis with In Situ Generation
-
Materials: Ethyl acetoacetate, Glacial acetic acid, Saturated aqueous sodium nitrite, Zinc dust.
-
Procedure:
-
Preparation of the α-Oximino Ketone:
-
In Situ Reduction and Pyrrole Synthesis:
-
In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.[1]
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask.[1]
-
The reaction is exothermic; maintain control of the temperature with external cooling if necessary to prevent the mixture from boiling.[1] The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, the product can be isolated and purified, typically by precipitation in water followed by recrystallization.[9]
-
-
Visualization: Knorr Synthesis Workflow
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hibp.ecse.rpi.edu [hibp.ecse.rpi.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Polysubstituted Pyrroles
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted pyrroles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the synthesis of polysubstituted pyrroles, presented in a user-friendly question-and-answer format.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. A significant challenge in this synthesis, especially with unsymmetrical 1,4-diketones, is controlling the regioselectivity of the cyclization.[1]
Question: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups. Consider the following strategies:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thereby favoring cyclization at the less hindered carbonyl group.[1]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbons. An electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[1]
-
Reaction Conditions:
-
pH Control: This reaction is typically performed under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2]
-
Catalyst: While often self-catalyzed, adding a weak acid like acetic acid can speed up the reaction. For substrates with acid-sensitive functionalities, milder conditions are advisable to prevent degradation.[1][2]
-
Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.[1][2]
-
Question: I'm observing a significant furan byproduct in my Paal-Knorr reaction. How can this be minimized?
Answer: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[2]
-
Excess Amine: Using an excess of the amine or ammonia can favor the pyrrole formation pathway.[2]
Question: The crude product of my Paal-Knorr synthesis is a dark, tarry material that is difficult to purify. What is the likely cause?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or neutral conditions.[2]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile three-component reaction for forming substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4] A primary challenge is managing chemoselectivity.[1]
Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
Answer: Byproduct formation in the Hantzsch synthesis often results from competing reaction pathways. Here are some troubleshooting strategies:
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[1]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation. The choice of solvent can influence this selectivity, with protic solvents favoring the desired C-alkylation.[1]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[1]
-
Reaction Conditions:
Van Leusen Pyrrole Synthesis
The Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC), is a potent method for creating 3,4-disubstituted pyrroles.[1]
Question: What are the key reaction parameters to control in a Van Leusen pyrrole synthesis for optimal yields?
Answer: To achieve the best results with the Van Leusen reaction, consider the following:
-
Base: A strong, non-nucleophilic base is critical for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can influence the reaction rate and yield.[1]
-
Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of reactants and intermediates.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding various pyrrole synthesis methods.
Q1: What are some general factors to consider when a pyrrole synthesis results in low yield or a complex mixture of products?
A1: Low yields and product mixtures can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities can lead to unwanted side reactions. It is advisable to use freshly purified reagents.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.[3]
-
Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial.[3]
Q2: I am having trouble with the Barton-Zard reaction, specifically with low yields and the formation of side products. What are the common pitfalls?
A2: The Barton-Zard synthesis, a reaction between a nitroalkene and an α-isocyanoacetate, is a valuable method for preparing pyrroles. Common issues and their solutions include:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting side reactions of the nitroalkene.[1]
Q3: My synthesized pyrrole is difficult to purify due to streaking on a silica gel column. What can I do?
A3: Streaking or tailing on a silica gel column is a common issue when purifying polar compounds like some polysubstituted pyrroles, often due to strong interactions with the acidic silanol groups on the silica surface.[5] To address this:
-
Solvent System Modification: Gradually increase the polarity of your eluent.[5]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to your eluent.[5]
-
Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[5]
Data Presentation
Table 1: Effect of Catalyst on Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Time (min) | Yield (%) |
| p-TSA | 15 | 95 |
| Sulfamic acid | 20 | 92 |
| Acetic acid | 60 | 85 |
| No catalyst | 120 | 40 |
| Reaction Conditions: Acetonylacetone and p-bromoaniline at 100°C. |
Experimental Protocols
Chemoselective Hantzsch Synthesis
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.[1]
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[1]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[1]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[1]
Microwave-Assisted Paal-Knorr Synthesis
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).[6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.
Caption: Experimental workflow for the Hantzsch pyrrole synthesis.
References
Technical Support Center: Recrystallization of Diethyl 2-Amino-3,5-pyrroledicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-Amino-3,5-pyrroledicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: A single ideal solvent is not definitively established in publicly available literature for this specific compound. However, based on the recrystallization of similar pyrrole derivatives, a good starting point for solvent screening would include ethanol, a mixture of ethanol and water, or hexanes. The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To resolve this, you can try:
-
Lowering the temperature at which the solution becomes saturated by adding more solvent.
-
Slowing down the cooling process.
-
Using a solvent with a lower boiling point.
-
Adding a seed crystal to encourage crystallization.
Q3: The purity of my compound has not improved after recrystallization. What went wrong?
A3: A lack of improvement in purity can be due to several factors:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or solvent system should be tested.
-
Too rapid cooling: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing: The crystals may be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of cold, fresh solvent.
Q4: I have a very low yield after recrystallization. How can I improve it?
A4: Low yield is a common issue and can be addressed by:
-
Minimizing the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensuring complete precipitation: Allow sufficient time for crystallization at room temperature and then in an ice bath.
-
Avoiding premature crystallization: Ensure the filtration of any solid impurities is done quickly from a hot solution.
-
Checking the filtrate: Some product may remain in the mother liquor. You can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals, though these may be less pure.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for this compound. | Try a more polar solvent. For this compound, if a non-polar solvent like hexanes fails, try a more polar solvent like ethanol. |
| Compound precipitates immediately from the hot solution. | The solution is supersaturated, or the solvent has a very low boiling point and is evaporating too quickly. | Add more solvent in small increments until the compound remains dissolved at the boiling point of the solution. Use a condenser during heating to prevent solvent loss. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. If crystals still do not form, the solvent is likely not a good choice. |
| The resulting crystals are colored. | The color is due to an impurity. | Consider if the impurity can be removed by activated charcoal. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite or filter paper to remove the charcoal before cooling. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of the crude this compound into several different test tubes.
-
To each test tube, add a different solvent dropwise at room temperature. Start with solvents like hexanes, ethyl acetate, ethanol, and water.
-
If the compound dissolves at room temperature, that solvent is not suitable for recrystallization.
-
If the compound does not dissolve at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature, very soluble at high temperatures, and forms abundant crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely before determining the melting point and yield.
Recrystallization Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Avoiding polymerization during pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrrole synthesis, with a specific focus on avoiding unwanted polymerization.
FAQs - Troubleshooting Polymerization During Pyrrole Synthesis
My reaction mixture turned into a dark, tarry mess. What happened?
The formation of a dark, tarry, or black substance, often referred to as "pyrrole black," is a strong indication that polymerization of the starting materials or the pyrrole product has occurred.[1][2] This is a common issue in pyrrole synthesis and is typically triggered by overly harsh reaction conditions.
What are the ideal temperature conditions to prevent polymerization?
Excessively high temperatures are a primary cause of polymerization.[1] It is crucial to carefully control the reaction temperature. For instance, in the Paal-Knorr synthesis, it is recommended to lower the reaction temperature to mitigate polymer formation.[1] While specific optimal temperatures are highly dependent on the specific substrates and reaction, it is generally advisable to start with lower temperatures and gradually increase only if the reaction is sluggish.
Which catalysts are recommended to avoid polymerization?
Strongly acidic conditions can promote polymerization.[1] The use of milder acid catalysts is recommended. For the Paal-Knorr synthesis, weak acids like acetic acid can accelerate the reaction, while strong acids or pH levels below 3 may lead to furan formation as a major byproduct and increase the likelihood of polymerization.[1][3] In some cases, the reaction can even be conducted under neutral conditions.[3]
How does reagent purity affect polymerization?
The purity of starting materials is critical for a successful pyrrole synthesis and to avoid unwanted side reactions, including polymerization.[4] Impurities can act as initiators for polymerization. It is highly recommended to use freshly purified reagents. Pyrrole itself is known to darken and polymerize upon exposure to air and light, so it should be distilled immediately before use.[2][5]
My purified pyrrole is darkening over time. How can I store it properly?
The darkening of purified pyrrole is due to oxidation and polymerization upon exposure to air and light.[2] To ensure the stability of purified pyrrole, proper storage is essential. It should be stored under an inert atmosphere, such as nitrogen or argon, in a sealed vessel, and protected from light.[2][6] For long-term storage, freezing at low temperatures is effective. Storing aliquots of distilled pyrrole at -80°C under a nitrogen atmosphere has been shown to preserve its clarity and reactivity.[7][8]
Can I use inhibitors to prevent polymerization during the reaction?
While the use of inhibitors is a common strategy to prevent the polymerization of reactive monomers, their application during the synthesis of pyrrole derivatives is less commonly reported in standard laboratory procedures. The focus is primarily on controlling reaction conditions (temperature, catalysts) and ensuring the purity of reagents. The instability of the pyrrole ring itself under certain conditions is the main challenge, making control of the reaction environment the most effective preventative measure.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for minimizing polymerization and ensuring the stability of pyrrole.
| Parameter | Recommended Condition | Synthesis Method | Notes | Reference |
| Temperature | Lower temperature | Paal-Knorr | Start with moderate temperatures (e.g., 60°C) and adjust as needed. | [1] |
| pH | > 3 | Paal-Knorr | Strongly acidic conditions (pH < 3) favor furan formation and polymerization. | [1] |
| Catalyst | Milder acid catalysts (e.g., acetic acid) or neutral conditions | General/Paal-Knorr | Avoid strong acids. | [1][3] |
| Catalyst Conc. | Catalytic amounts (e.g., 10 mol% Iodine) | Paal-Knorr | The exact amount depends on the specific catalyst and substrates. | [1] |
Table 1: Recommended Reaction Conditions to Minimize Polymerization
| Storage Method | Temperature | Atmosphere | Container | Reference |
| Short-term | 0-6°C | Inert (Nitrogen or Argon) | Sealed, light-protected vial | [7] |
| Long-term | -80°C | Inert (Nitrogen or Argon) | Sealed aliquots (e.g., Eppendorf tubes) | [7][8] |
Table 2: Storage Conditions for Purified Pyrrole
Experimental Protocols
Protocol 1: Purification of Pyrrole by Vacuum Distillation
This protocol is essential for obtaining pure pyrrole, which is less prone to polymerization.
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is clean and dry.
-
Use a round-bottom flask of an appropriate size for the volume of crude pyrrole.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Grease all joints lightly with vacuum grease to ensure a good seal.
-
Use thick-walled tubing for all vacuum connections.
-
Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between.
Procedure:
-
Charge the distillation flask with the crude pyrrole. Do not fill the flask to more than two-thirds of its capacity.
-
Begin stirring the crude pyrrole.
-
Gradually apply the vacuum. The pressure should be reduced slowly to control initial bubbling, especially if volatile impurities are present.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of pure pyrrole at its boiling point at the recorded pressure (the boiling point of pyrrole is approximately 129-131°C at atmospheric pressure and will be significantly lower under vacuum).[9]
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Store the purified pyrrole under an inert atmosphere and protect it from light.[2]
Protocol 2: Setting Up an Inert Atmosphere for Pyrrole Synthesis
This protocol describes a common method for creating an oxygen- and moisture-free environment for sensitive reactions.
Materials:
-
Reaction flask and other necessary glassware (e.g., condenser, addition funnel)
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Balloon
-
Syringe needles (one for gas inlet and one for venting)
-
Heat gun or oven
Procedure:
-
Drying the Glassware: Thoroughly clean and dry all glassware. For highly sensitive reactions, flame-dry the assembled apparatus under vacuum or oven-dry the individual components and assemble them hot, allowing them to cool under a stream of inert gas.
-
Assembly: Assemble the glassware and seal all openings with rubber septa.
-
Inert Gas Source: Fill a balloon with the inert gas from the cylinder.
-
Purging the System: Insert a needle connected to the inert gas-filled balloon through the septum of the reaction flask. Insert a second "vent" needle in the same or another septum to serve as an outlet for the displaced air.
-
Allow the inert gas to flow through the flask for several minutes to purge the air.
-
Maintaining Positive Pressure: Remove the vent needle. The balloon will maintain a slight positive pressure of the inert gas within the system, preventing air from entering.
-
Reagents and solvents can now be added to the reaction flask via syringe through the septum.
Troubleshooting Workflow
If you are experiencing polymerization, this workflow can help you diagnose the potential cause.
Caption: Troubleshooting workflow for polymerization in pyrrole synthesis.
Factors Leading to Polymerization
This diagram illustrates the key factors that can contribute to the unwanted polymerization of pyrrole during its synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Pyrrole Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of pyrrole compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My purified pyrrole is colored (yellow or brown) after column chromatography. What causes this and how can I fix it?
A1: Color in pyrrole samples is a common issue often resulting from oxidation. Pyrroles, particularly those that are electron-rich, are susceptible to degradation when exposed to air and light, which can be accelerated by acidic residues from synthesis.[1]
-
Troubleshooting Steps:
-
Minimize Exposure: Work quickly, and if the compound is highly sensitive, use an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.[1]
-
Acid Scavenging: Before chromatography, wash the organic extract of your crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any residual acids.[1][2]
-
Charcoal Treatment: Dissolve the crude or purified product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware this might also reduce your overall yield.[1]
-
Re-purification: A second column or careful recrystallization may be necessary to remove persistent colored impurities.[1]
-
Q2: My pyrrole compound is streaking or "tailing" on the TLC plate and column. What should I do?
A2: Streaking is a common problem when purifying polar compounds like many pyrroles on silica gel. It is often caused by strong interactions between the compound and the acidic silanol groups on the silica surface.[1]
-
Troubleshooting Steps:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[1][3] This is often the most effective solution.
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Solvent System Modification: Use a solvent gradient where the polarity is increased very slowly during the separation.[1] Avoid overloading the column, as this can exacerbate streaking.[4][5]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for particularly basic pyrroles.[1] You can also use deactivated silica gel, which is pre-treated with a base like triethylamine.[1]
-
Q3: My compound won't elute from the column, even with highly polar solvents. What is happening?
A3: This indicates that your compound is very strongly adsorbed to the stationary phase, which can be due to extreme polarity or on-column decomposition.[1]
-
Troubleshooting Steps:
-
Check for Decomposition: Before running a column, perform a stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then elute it to see if new spots have formed, which would indicate degradation.[1]
-
Drastic Polarity Increase: If using a hexane/ethyl acetate system, try switching to a more polar combination like dichloromethane/methanol.[1]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (using a C18 stationary phase with a polar mobile phase like water/acetonitrile) is often a more suitable method.[1][6]
-
Q4: How do I choose the best starting solvent system for my pyrrole compound?
A4: The ideal solvent system (mobile phase) should provide good separation between your desired compound and impurities on a TLC plate. A good starting point is to find a solvent mixture that gives your target pyrrole an Rf value of approximately 0.2-0.4.[1]
-
General Guidance:
-
For non-polar pyrroles, start with a low-polarity mixture like Hexane/Ethyl Acetate.[2][7]
-
For more polar pyrroles, a more polar system like Dichloromethane/Methanol may be necessary.[1]
-
The polarity of the mobile phase is critical; if it's too polar, compounds elute too quickly with poor separation, and if not polar enough, they may not elute at all.[2]
-
Troubleshooting Guide
This section provides visual workflows and data tables to address common purification challenges.
Visualizing the Chromatography Workflow
A standard column chromatography experiment follows a logical sequence of steps.
Caption: General workflow for column chromatography purification.
Troubleshooting Poor Separation
If the separation between your desired compound and impurities is insufficient, follow this decision tree.
Caption: Decision tree for troubleshooting poor separation results.
Data Tables for Practical Use
Table 1: Common Solvent Systems & Modifiers This table summarizes typical mobile phases used for pyrrole purification.
| Polarity Level | Base Solvent System | % Modifier | Modifier Type | Target Compounds & Notes |
| Low to Medium | Hexane / Ethyl Acetate | 0 - 50% Ethyl Acetate | 0.1 - 1% | Triethylamine (Et₃N) |
| Medium to High | Dichloromethane / Methanol | 0 - 10% Methanol | 0.1 - 1% | Triethylamine (Et₃N) or Pyridine |
| Reversed-Phase | Water / Acetonitrile (ACN) | 5 - 95% ACN | 0.1% | Formic Acid (FA) or Phosphoric Acid |
Table 2: Key Purification Parameters General guidelines for setting up a successful column.
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most neutral and mildly acidic/basic compounds. |
| Neutral Alumina | A good alternative for basic pyrroles that interact too strongly or decompose on silica.[1] | |
| Silica:Compound Ratio | 50:1 to 100:1 by weight (e.g., 50g silica for 1g crude) | Provides sufficient surface area for good separation without excessive material use.[1] |
| Target Rf Value (TLC) | 0.2 - 0.4 | Ensures the compound will move down the column at a reasonable rate, well-separated from the solvent front and baseline impurities.[1] |
| Column Dimensions | Height:Diameter ratio of ~10:1 | Promotes the formation of tight, well-resolved bands. |
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
Proper column packing is essential to avoid issues like channeling, which leads to poor separation.[2]
-
Select Column: Choose a column with appropriate dimensions for the amount of silica gel required.
-
Prepare Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a thin layer (approx. 0.5 cm) of sand on top of the wool.
-
Create Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase until a consistent, pourable slurry is formed.
-
Pour Slurry: Clamp the column vertically. Pour the slurry into the column in one continuous motion if possible. Use a funnel to prevent spillage.
-
Pack and Settle: Gently tap the side of the column to dislodge air bubbles and encourage even packing. Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the solvent level drop below the top of the silica bed.
-
Add Sand: Once the silica has settled, carefully add another thin layer of sand on top to protect the surface during sample and solvent addition.[8]
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.
Protocol 2: Dry Loading a Sample
Dry loading is preferred for samples that have poor solubility in the mobile phase or when using a stronger solvent for dissolution would compromise the separation.[8]
-
Dissolve Sample: Dissolve the crude pyrrole compound in a suitable, volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[8]
-
Add Silica: Add a small amount of dry silica gel to the dissolved sample (approximately 10-20 times the mass of the sample).[8]
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until the silica is dry and free-flowing. If the residue is oily, add more silica and repeat.[8]
-
Load Column: Carefully pour the dry, sample-impregnated silica onto the top layer of sand in the prepared column.
-
Run Column: Gently add the mobile phase, allow it to percolate through the sample layer, and begin elution and fraction collection as normal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low yields in Knorr pyrrole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr synthesis of substituted pyrroles.
Troubleshooting Guide: Low Yields in Knorr Pyrrole Synthesis
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the Knorr pyrrole synthesis, directly addressing potential causes of low product yields.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| KY-001 | My reaction yield is significantly lower than expected (<50%). What are the most common reasons? | 1. Instability of the α-aminoketone: α-aminoketones are notoriously unstable and prone to self-condensation.[1] 2. Suboptimal Reaction Temperature: The reaction is exothermic and can overheat if not properly cooled, leading to side reactions and degradation of starting materials.[1] 3. Impure Starting Materials: Impurities in the β-ketoester or other reagents can interfere with the reaction.[2] | 1. In situ generation of the α-aminoketone: The most common and effective method is to generate the α-aminoketone in the reaction mixture from a stable precursor, such as an α-oximinoketone, which is then reduced with zinc dust in acetic acid.[1] 2. Strict Temperature Control: Maintain the reaction temperature, especially during the initial nitrosation and zinc reduction steps. For the nitrosation of ethyl acetoacetate, while the reaction can tolerate temperatures up to 40°C without a significant impact on yield, initial cooling to 5-10°C is often recommended.[1][3] For the subsequent reduction and condensation, external cooling may be necessary to prevent the reaction from reaching boiling point.[1] 3. Use of Purified Reagents: Ensure all starting materials and solvents are of high purity and dry. |
| KY-002 | I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them? | 1. Self-condensation of the α-aminoketone: As mentioned above, this is a major side reaction. 2. Fischer-Fink Byproducts: Under certain conditions, an alternative reaction pathway can lead to the formation of regioisomeric pyrroles known as Fischer-Fink products.[1] | 1. In situ generation: This remains the best strategy to prevent self-condensation.[1] 2. Control of Reaction Conditions: Adhering to established protocols for the Knorr synthesis, particularly regarding the order of reagent addition and temperature control, can help favor the desired product. The Fischer-Fink pathway can sometimes be influenced by the specific substrates used.[1] |
| KY-003 | The reaction mixture turns dark or forms a tarry substance. What is causing this and how can I prevent it? | 1. Overheating: Excessive heat can lead to the polymerization of starting materials or the pyrrole product.[4] 2. Highly Acidic Conditions: While the reaction is typically carried out in acetic acid, excessively strong acids or high concentrations can promote side reactions and degradation. | 1. Temperature Management: Employ an ice bath to manage the exothermic nature of the reaction, particularly during the addition of zinc dust.[1] 2. Use of Acetic Acid as Solvent and Catalyst: Glacial acetic acid is the standard solvent and provides the necessary acidity for the reaction to proceed efficiently without being overly harsh.[1] |
| KY-004 | My purification process results in a significant loss of product. What are the best practices for isolating the pyrrole? | 1. Product Precipitation: The pyrrole product often precipitates from the reaction mixture upon quenching with water. Inefficient precipitation or collection can lead to loss.[3] 2. Recrystallization Losses: While necessary for purification, using an excessive amount of solvent or improper cooling during recrystallization can result in low recovery. | 1. Efficient Precipitation: Pouring the hot reaction mixture into a large volume of cold water is a standard procedure to ensure maximum precipitation of the crude product.[3] 2. Optimized Recrystallization: Use a minimal amount of a suitable solvent (ethanol is common for Knorr's pyrrole) for recrystallization. Ensure the solution is fully saturated before cooling slowly to maximize crystal formation.[3] In some cases, a second crop of crystals can be recovered from the filtrate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis?
A1: The key difference lies in the starting materials. The Knorr Pyrrole Synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound (or a compound with an active methylene group).[1][6] In contrast, the Paal-Knorr Pyrrole Synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7][8]
Q2: How critical is the quality of the zinc dust used in the in situ generation of the α-aminoketone?
A2: The quality and activation of the zinc dust are crucial for the efficient reduction of the α-oximinoketone to the α-aminoketone. Using fresh, high-purity zinc dust is recommended. If the reaction is sluggish, activation of the zinc dust with a dilute acid wash may be beneficial.
Q3: Can I use a pre-synthesized α-aminoketone instead of generating it in situ?
A3: While it is possible, it is generally not recommended due to the high instability and propensity for self-condensation of α-aminoketones.[1] The in situ generation method consistently provides better yields by ensuring the reactive α-aminoketone is consumed by the β-dicarbonyl compound as it is formed.
Q4: What are typical yields for the Knorr pyrrole synthesis?
A4: Yields for the Knorr pyrrole synthesis can vary depending on the substrates and reaction conditions, but they are generally in the range of 57-80%.[9] For the classic synthesis of "Knorr's Pyrrole," yields around 50% after recrystallization are commonly reported.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Knorr pyrrole synthesis in comparison to other common pyrrole synthesis methods.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[9] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[9] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[9] |
Experimental Protocols
Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol describes the original one-pot synthesis of "Knorr's Pyrrole" from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate (2.0 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (1.0 equivalent) in a saturated aqueous solution
-
Zinc dust
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.[3]
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. This forms ethyl 2-oximinoacetoacetate.[3]
-
Reduction and Condensation: To the solution containing the in situ generated ethyl 2-oximinoacetoacetate, gradually add zinc dust. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C. The zinc reduces the oxime to the amine, which then reacts with the second equivalent of ethyl acetoacetate.[1][3]
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.[3]
-
Isolation and Purification: Collect the crude product by filtration, wash it with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[3]
Visualizations
Caption: Experimental workflow for the Knorr pyrrole synthesis.
Caption: Troubleshooting decision tree for low yields.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Minimizing impurities in Diethyl 2-Amino-3,5-pyrroledicarboxylate production
Welcome to the technical support center for the synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during its production.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, helping you to minimize impurities and improve yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations, leading to decomposition or slow reaction rates. | Optimize the reaction temperature. Start with the recommended temperature from the protocol and perform small-scale experiments at slightly higher and lower temperatures to find the optimal condition. |
| Poor Quality Starting Materials: Impurities in reactants can interfere with the reaction. | Ensure the purity of all starting materials. Use freshly distilled solvents and high-purity reagents. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. | |
| Presence of a Major Side-Product (Furan Derivative) | Acidic Reaction Conditions: In syntheses like the Paal-Knorr, acidic conditions can favor the formation of furan derivatives as byproducts. | Carefully control the pH of the reaction mixture. If using an acid catalyst, consider using a milder acid or reducing its concentration. |
| Formation of Dark-Colored, Tarry Substance | Excessive Heat or Prolonged Reaction Time: Overheating or running the reaction for too long can lead to polymerization and decomposition of the product and starting materials. | Adhere strictly to the recommended reaction temperature and time. Monitor the reaction closely and quench it as soon as it reaches completion. |
| Product is Difficult to Purify | Presence of Multiple Impurities with Similar Polarity: If side products have similar polarity to the desired product, separation by column chromatography can be challenging. | Optimize the reaction conditions to minimize the formation of these impurities. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent.[1] |
| Inconsistent Results Between Batches | Variability in Reagent Quality or Reaction Setup: Minor differences in reagent sources, solvent purity, or reaction setup can lead to inconsistent outcomes. | Standardize all experimental parameters. Use reagents from the same supplier and batch if possible, and ensure consistent setup and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While various methods for pyrrole synthesis exist, the Knorr pyrrole synthesis is a widely used method for preparing substituted pyrroles like this compound.[2][3][4] This method typically involves the condensation of an α-amino-ketone with a β-ketoester.[3]
Q2: What are the expected spectroscopic characteristics of pure this compound?
A2: Pure this compound should exhibit specific signals in its NMR and Mass spectra. The IUPAC name is diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate and its SMILES string is CCOC(=O)c1c(N)[nH]c(c1)C(=O)OCC.[5] Spectroscopic data for a similar compound, diethyl pyrrole-2,5-dicarboxylate, shows characteristic peaks in 1H-NMR around 9.96 ppm (NH), 6.87 ppm (CH), 4.36 ppm (CH2), and 1.38 ppm (CH3), and in 13C-NMR at 160.4, 126.2, 115.4, 61.0, and 14.3 ppm.[1] While the exact shifts for the 2-amino derivative will differ, this provides a useful reference.
Q3: How can I effectively remove unreacted starting materials from my final product?
A3: Column chromatography is a common and effective method for purifying this compound from unreacted starting materials and most impurities.[1] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often a good starting point. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Q4: My product appears to be degrading upon storage. What are the recommended storage conditions?
A4: Pyrrole derivatives, especially those with amino substituents, can be sensitive to light, air, and heat. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q5: Are there any known incompatible reagents or conditions to avoid during the synthesis?
A5: Strong acids should be used with caution as they can promote the formation of furan byproducts in some pyrrole syntheses.[6] Also, strong oxidizing agents should be avoided as they can lead to unwanted side reactions with the amino group and the pyrrole ring.
Data on Impurity Formation
The following table provides illustrative data on how different reaction parameters can influence the purity of this compound. This data is based on general principles of pyrrole synthesis and may need to be optimized for your specific experimental setup.
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) | Key Impurity Observed |
| Temperature | 70°C | 92 | 100°C | 75 | Polymerization/Degradation Products |
| Catalyst Conc. | 0.1 mol% | 88 | 1.0 mol% | 95 | Unreacted Starting Material |
| Reaction Time | 4 hours | 85 | 12 hours | 96 | Incomplete Reaction Products |
| Solvent | Toluene | 91 | Ethanol | 94 | Solvent Adducts (minor) |
Experimental Protocols
General Knorr-Type Synthesis of a Substituted Pyrrole Dicarboxylate
This protocol is adapted from the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate and can be used as a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[4]
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate)
-
α-amino-ketone precursor (e.g., Ethyl 2-aminoacetoacetate)
-
Zinc dust
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Nitrite (if preparing the α-amino-ketone in situ)
Procedure:
-
If preparing the α-amino-ketone in situ, dissolve the corresponding β-ketoester in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 10°C.
-
In a separate flask, dissolve the second equivalent of the β-ketoester in glacial acetic acid.
-
To this second solution, add zinc dust.
-
Slowly and simultaneously add the prepared oxime solution and additional zinc dust to the second reaction flask, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions and potential impurity formation pathways.
References
Validation & Comparative
1H NMR Analysis: A Comparative Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative ¹H NMR analysis of Diethyl 2-Amino-3,5-pyrroledicarboxylate, a substituted pyrrole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and compares it with the experimentally determined spectrum of a structurally similar alternative, Diethyl pyrrole-2,5-dicarboxylate.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for Diethyl pyrrole-2,5-dicarboxylate. This comparison highlights the expected influence of the amino group on the chemical shifts of the pyrrole ring proton.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | H-4 | ~6.0 - 6.5 | Singlet | 1H |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | |
| NH | ~9.0 - 10.0 | Broad Singlet | 1H | |
| -CH₂-CH₃ | ~4.2 - 4.4 | Quartet | 4H | |
| -CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 6H | |
| Diethyl pyrrole-2,5-dicarboxylate | H-3, H-4 | 6.87[1] | Doublet | 2H |
| NH | 9.96[1] | Broad Singlet | 1H | |
| -CH₂-CH₃ | 4.36[1] | Quartet | 4H | |
| -CH₂-CH₃ | 1.38[1] | Triplet | 6H |
Analysis of Spectral Differences:
The primary predicted difference in the ¹H NMR spectrum of this compound compared to Diethyl pyrrole-2,5-dicarboxylate is the upfield shift of the pyrrole ring proton (H-4). This is attributed to the electron-donating nature of the amino group at the C-2 position, which increases the electron density at the C-4 position, leading to greater shielding of the attached proton. Additionally, the presence of a broad singlet corresponding to the amino protons (NH₂) is a key distinguishing feature. The chemical shifts of the ethyl ester protons are expected to be largely similar in both compounds.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a substituted pyrrole compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Sample Quantity: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Tuning and Locking: The instrument is tuned to the appropriate frequency for the deuterated solvent, and the field is "locked" onto the deuterium signal to ensure stability during data acquisition.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically used.
-
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization of this compound
The following diagram illustrates the chemical structure of this compound with the predicted proton environments labeled.
Caption: Structure of this compound with proton environments.
References
Mass Spectrometry of Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Diethyl 2-Amino-3,5-pyrroledicarboxylate. Due to the limited availability of a public mass spectrum for this specific compound, this guide leverages experimental data from structurally similar molecules and established fragmentation principles to predict its mass spectral characteristics. This approach allows for a robust understanding of its behavior under mass spectrometric analysis, a critical aspect of drug discovery and development.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrometric fragmentation of this compound is predicted to be influenced by the presence of the amino group and the two ethyl ester functionalities on the pyrrole core. While a direct experimental spectrum is not publicly available, we can infer its fragmentation pattern by comparing it with a close structural analog, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate , for which an Electron Ionization (EI) mass spectrum is available from the NIST database.
Table 1: Comparison of Key Mass-to-Charge Ratios (m/z) and Predicted Fragmentations
| Compound | Molecular Weight | Molecular Ion (M+) | Key Fragments (Predicted/Observed) | Interpretation of Fragmentation |
| This compound (Predicted) | 226.23 g/mol | m/z 226 | m/z 181, 153, 136, 108 | Loss of an ethoxy group (-OC2H5), followed by loss of CO, and subsequent cleavages of the remaining ester and amino functionalities. |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Observed) | 239.27 g/mol | m/z 239 | m/z 194, 166, 149, 121 | Loss of an ethoxy group (-OC2H5), followed by loss of CO, and fragmentation of the second ester group. |
The fragmentation of esters commonly proceeds via the loss of the alkoxy group (-OR) and subsequent loss of carbon monoxide (CO). For this compound, the initial loss of an ethoxy radical from one of the ester groups is anticipated, leading to a fragment at m/z 181. This would be followed by the loss of a neutral CO molecule to give a fragment at m/z 153. Further fragmentation would involve the second ester group and the amino substituent. The presence of the amino group, a strong electron-donating group, is expected to influence the fragmentation pathway, potentially favoring the retention of charge on nitrogen-containing fragments.
In comparison, the EI mass spectrum of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate shows a molecular ion peak at m/z 239. The most abundant fragment is observed at m/z 194, corresponding to the loss of an ethoxy group. Subsequent loss of CO results in a peak at m/z 166. This established fragmentation pattern for a similar diethyl pyrroledicarboxylate provides a strong basis for our predictions for the amino-substituted analog.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound and similar small organic molecules by mass spectrometry.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Mass Spectrometer Settings (Typical):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N2) Flow: 5-10 L/min
-
Drying Gas (N2) Temperature: 200-350 °C
-
Mass Range: m/z 50-500
-
Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that provides detailed structural information through extensive fragmentation.
-
Sample Introduction: Introduce the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) column. The sample must be volatile and thermally stable.
-
Instrumentation: A GC-MS or a direct probe inlet system is used.
-
Mass Spectrometer Settings (Typical):
-
Ionization Energy: 70 eV
-
Source Temperature: 150-250 °C
-
Mass Range: m/z 35-500
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, other analytical techniques provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural information. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure. |
Visualizing Fragmentation and Workflows
To better illustrate the predicted fragmentation pathway and a typical experimental workflow, the following diagrams are provided.
Caption: Predicted EI Fragmentation Pathway.
Caption: General Experimental Workflow.
A Comparative Guide to Paal-Knorr and Hantzsch Pyrrole Synthesis Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing compounds, the choice of synthetic methodology is a critical decision that influences yield, purity, and scalability. This guide provides an in-depth, objective comparison of two classical and widely employed methods for pyrrole synthesis: the Paal-Knorr synthesis and the Hantzsch synthesis. We present a detailed analysis of their reaction mechanisms, a quantitative comparison of their performance based on experimental data, and comprehensive experimental protocols for each method.
At a Glance: Paal-Knorr vs. Hantzsch Synthesis
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines or ammonia.[1] | α-Haloketones, β-ketoesters, and ammonia or primary amines.[2] |
| Reaction Type | Condensation.[3] | Multi-component condensation.[3] |
| Typical Reaction Conditions | Typically requires heating in a suitable solvent, often with an acid catalyst.[3] | Generally carried out in a solvent like ethanol, often with a base.[3] |
| Typical Yield | Often high, frequently in the range of 80-95%.[4] For example, the synthesis of 2-Phenyl-1H-pyrrole is reported to have a yield of approximately 90%.[3] | Moderate to good, with a general range of 40-80% for substituted pyrroles.[3] However, yields can sometimes be lower, often less than 50%.[4] |
| Key Advantages | Simple, one-step reaction with generally high yields and readily available starting materials for many targets.[3][5] | High degree of flexibility in the substitution patterns achievable on the final pyrrole product.[3] |
| Key Disadvantages | The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[3] | Can be a lower-yielding process compared to the Paal-Knorr synthesis for specific targets and may require more complex purification.[3] |
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions. The Paal-Knorr and Hantzsch syntheses proceed via distinct mechanistic pathways.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles.[6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[7] The currently accepted mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9]
A general experimental workflow for the Paal-Knorr synthesis begins with the reaction of the 1,4-dicarbonyl compound and the primary amine, followed by workup and purification of the resulting substituted pyrrole.[1]
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][10] This one-pot reaction allows for the assembly of highly substituted pyrroles. The mechanism initiates with the amine attacking the β-carbon of the β-ketoester to form an enamine. This enamine then attacks the carbonyl carbon of the α-haloketone, which after a series of steps including cyclization and dehydration, yields the final pyrrole product.[10]
The experimental workflow for the Hantzsch synthesis involves the simultaneous or sequential combination of the three components, followed by a workup and purification procedure.
Experimental Protocols
The following are representative experimental protocols for the Paal-Knorr and Hantzsch pyrrole syntheses.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a microscale synthesis using conventional heating.[11]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[11]
-
Add one drop of concentrated hydrochloric acid to the mixture.[11]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[11]
-
After the reflux period, cool the flask in an ice bath.[1]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]
Expected Yield: Approximately 52% (178 mg).[1][12]
Protocol 2: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
While this specific protocol is for a dihydropyridine, it is a classic example of the Hantzsch reaction and illustrates the general procedure. The synthesis of pyrroles via the Hantzsch method follows a similar multicomponent condensation principle.
Materials:
-
Paraformaldehyde (30 mg, 1 mmol)
-
Ethyl acetoacetate (260 mg, 2 mmol)
-
Ammonium acetate (116 mg, 1.5 mmol)
-
Methanol for recrystallization
Procedure:
-
In an oven-dried 10 mL vial with a magnetic stirrer bar, charge a mixture of paraformaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).[13]
-
Seal the vial and stir the reaction mixture at 80 °C for the required time (monitoring by TLC is recommended).[13]
-
After completion of the reaction, isolate the solid crude product by adding ice-cold water (10 mL) and scratching.[13]
-
Filter the precipitate and further purify by recrystallization from methanol to yield the product.[13]
Expected Yield: For this specific dihydropyridine synthesis, a yield of 79% has been reported.[13] Yields for Hantzsch pyrrole syntheses can vary widely depending on the specific substrates used.
Conclusion
Both the Paal-Knorr and Hantzsch syntheses are powerful and enduring methods for the preparation of substituted pyrroles. The Paal-Knorr synthesis is often favored for its operational simplicity and high yields, particularly when the requisite 1,4-dicarbonyl compounds are readily accessible. In contrast, the Hantzsch synthesis offers greater flexibility in achieving diverse substitution patterns on the pyrrole ring, making it a valuable tool for building libraries of analogues for applications in drug discovery and materials science. The choice between these two methods will ultimately depend on the specific target molecule, the availability and complexity of the starting materials, and the desired scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Navigating the Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Comparative Guide to Alternative Routes
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Diethyl 2-amino-3,5-pyrroledicarboxylate, a polysubstituted pyrrole, represents a valuable scaffold for the generation of diverse compound libraries. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule: a classical approach based on the Knorr pyrrole synthesis and a modern multicomponent reaction strategy. While direct literature precedents for the synthesis of this specific molecule are scarce, the methodologies presented here are based on well-established principles for the synthesis of similarly substituted pyrroles.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between established reliability and the potential advantages of modern methodologies in terms of efficiency and atom economy. Below is a summary of the key quantitative metrics for the two proposed routes.
| Parameter | Route 1: Modified Knorr Pyrrole Synthesis | Route 2: Three-Component Reaction |
| Starting Materials | Ethyl 2-amino-3-oxobutanoate, Ethyl glyoxylate | Ethyl 2-cyanoacetate, Diethyl oxalate, Ammonia |
| Reaction Type | Condensation/Cyclization | One-pot, multicomponent reaction |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Reaction Conditions | Acetic acid, Zinc dust, Room temperature to mild heating | Base or Lewis acid catalyst, Room temperature or mild heating |
| Advantages | Well-established, reliable for pyrrole synthesis. | High atom economy, operational simplicity, potential for diversity. |
| Disadvantages | In-situ preparation of starting material may be required. | Optimization of reaction conditions may be necessary. |
Experimental Protocols
Route 1: Modified Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a robust and widely used method for the preparation of substituted pyrroles from α-amino-ketones and β-ketoesters.[1][2][3] This proposed route adapts the classical Knorr synthesis for the target molecule.
Diagram of the Experimental Workflow:
Caption: Workflow for the Modified Knorr Pyrrole Synthesis.
Methodology:
-
In situ generation of ethyl 2-amino-3-oxobutanoate: To a stirred solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, sodium nitrite (1.0 eq) in water is added dropwise at 0-5 °C. The mixture is stirred for 1 hour.
-
Reduction and Condensation: Zinc dust (2.0 eq) is then added portion-wise, keeping the temperature below 20 °C. After the addition is complete, a solution of ethyl glyoxylate (1.0 eq) in acetic acid is added.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12 hours, then gently heated to 60 °C for 2 hours to ensure completion.
-
Work-up and Purification: The reaction mixture is poured onto ice-water and the crude product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Route 2: Three-Component Reaction
Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency and atom economy.[4][5][6][7] This proposed one-pot synthesis brings together three readily available starting materials to construct the pyrrole ring.
Diagram of the Logical Relationship:
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. echemi.com [echemi.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. iicbe.org [iicbe.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Pyrrole Dicarboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, pyrrole dicarboxylate derivatives have garnered substantial interest, particularly in the development of novel anticancer agents. Their rigid structure and capacity for diverse functionalization make them ideal candidates for targeting specific biological pathways implicated in cancer progression. This guide provides a comparative analysis of the X-ray crystallographic data of several pyrrole dicarboxylate derivatives, details common experimental protocols for their synthesis and structural analysis, and explores their potential as inhibitors of key signaling pathways in cancer.
Comparative Crystallographic Analysis
The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its structure-activity relationship (SAR). This data provides invaluable insights for rational drug design and optimization. The following table summarizes the crystallographic data for a selection of pyrrole dicarboxylate and related derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | C₇H₆N₂O₂ | Monoclinic | P2₁/c | 14.775(3) | 7.0692(5) | 15.151(3) | 118.82(8) | 1385.2 | 8 | [1] |
| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | Monoclinic | P2₁/c | 4.4697(7) | 14.616(2) | 19.784(3) | 90.467(2) | 1292.4(4) | 4 | |
| Diethyl pyrrole-2,5-dicarboxylate | C₁₀H₁₃NO₄ | Monoclinic | P2₁/n | 15.552(7) | 4.355(2) | 16.234(7) | 107.410(11) | 1049.1(8) | 4 | [2] |
Experimental Protocols
Synthesis of Pyrrole Dicarboxylate Derivatives (General Knorr Synthesis)
The Knorr pyrrole synthesis is a widely employed method for the preparation of substituted pyrroles, including dicarboxylate derivatives. The following is a generalized protocol:
-
Oxime Formation:
-
Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.
-
Continue stirring for approximately 30 minutes, then allow the mixture to warm to room temperature and stand for several hours.
-
-
Reduction and Cyclization:
-
To the solution from the previous step, add an equimolar amount of an active methylene compound (e.g., another molecule of ethyl acetoacetate).
-
Add zinc dust in small portions. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition of zinc is complete, heat the mixture to reflux for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the warm reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified pyrrole dicarboxylate derivative.
-
Single-Crystal X-ray Diffraction Analysis
The following outlines a typical workflow for the determination of a small molecule crystal structure:
-
Crystal Growth: Grow single crystals of the synthesized pyrrole dicarboxylate derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Case Study: Pyrrole Derivatives as Inhibitors of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of several types of cancer. Small molecule inhibitors targeting this pathway are therefore of significant therapeutic interest. Pyrrole-containing compounds have emerged as promising scaffolds for the development of Hh pathway inhibitors.
The design of potent and selective inhibitors is often guided by structural biology. X-ray crystallography of inhibitors bound to their protein targets can reveal key molecular interactions and inform the design of next-generation compounds with improved efficacy and pharmacokinetic properties. For instance, the crystal structure of a pyrrole-based inhibitor in complex with the Smoothened (SMO) receptor, a key component of the Hh pathway, can guide modifications to the inhibitor to enhance its binding affinity and selectivity.
Below is a diagram illustrating the Hedgehog signaling pathway and the points at which small molecule inhibitors, including those with a pyrrole core, can intervene.
Caption: Hedgehog signaling pathway and points of inhibition.
In the "off" state (absence of Hh ligand), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This leads to the processing of the GLI transcription factor into a repressor form (GLI-R), which blocks the transcription of target genes. In the "on" state (presence of Hh ligand), Hh binds to PTCH1, relieving its inhibition of SMO. Activated SMO then prevents the processing of GLI into its repressor form, leading to the accumulation of the activator form (GLI-A), which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival. Pyrrole-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.
Conclusion
The study of pyrrole dicarboxylate derivatives through X-ray crystallography provides essential structural information that is critical for the development of new therapeutic agents. The ability to precisely map the three-dimensional structure of these compounds allows for a deeper understanding of their interactions with biological targets, facilitating the design of more potent and selective drugs. The integration of synthetic chemistry, crystallographic analysis, and biological evaluation, as exemplified by the investigation of pyrrole-based inhibitors of the Hedgehog signaling pathway, represents a powerful strategy in the ongoing quest for novel anticancer therapies. Future research in this area will undoubtedly continue to leverage these synergistic approaches to develop the next generation of targeted cancer treatments.
References
Comparative Guide to the Biological Activity of Diethyl 2-Amino-3,5-pyrroledicarboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives related to Diethyl 2-Amino-3,5-pyrroledicarboxylate. Due to the limited availability of extensive public data on the specific named compound, this guide focuses on the well-documented biological activities of a closely related structural analog: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives. The structural similarity between these scaffolds—both being five-membered heterocyclic rings with amino and diethyl dicarboxylate substitutions—makes DDTD derivatives a relevant and valuable comparator for understanding the potential therapeutic applications of this chemical class.
The primary biological activities identified for these compounds are potent anticancer and antimicrobial effects. This guide presents quantitative data from key studies, details the experimental protocols used to obtain this data, and visualizes the potential mechanisms of action.
Data Presentation: Performance Comparison
The biological activities of these heterocyclic compounds are significantly influenced by the various substituents attached to the core ring structure. The following tables summarize the quantitative data for anticancer and antimicrobial activities of several DDTD derivatives, providing a benchmark for comparison.
Anticancer Activity
The antiproliferative activity of azomethine derivatives of DDTD was evaluated against several human cancer cell lines. The data below, extracted from studies by Bozorov et al., showcases the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[1][2]
Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives (IC₅₀ in µM) [1][2]
| Compound ID | Substituent Group (R) | T47D (Breast Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Ishikawa (Endometrial Cancer) |
| 2b | 4-Fluorophenyl | 2.3 | >50 | >50 | >50 |
| 2c | 4-Chlorophenyl | 12.1 | 25.8 | >50 | >50 |
| 2e | 4-Bromophenyl | 13.2 | 21.4 | 45.2 | >50 |
| 2i | 4-Nitrophenyl | 14.9 | 19.7 | 33.6 | >50 |
| 2j | 5-Nitrofurfuryl | 16.0 | 6.1 | 12.5 | 22.4 |
| 2k | 4-Pyridyl | 7.1 | 11.2 | 29.8 | >50 |
| 2l | 3-Pyridyl | 8.6 | 13.5 | 38.1 | >50 |
| Doxorubicin | Standard | 15.5 | 6.75 | 0.85 | 1.25 |
Note: The structure of the tested azomethine derivatives is based on the Diethyl 2,5-diaminothiophene-3,4-dicarboxylate scaffold.
Antimicrobial Activity
The same series of DDTD derivatives was tested for antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC) was determined, with lower values indicating greater antimicrobial efficacy.
Table 2: Antimicrobial Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives (MIC in µg/mL)
| Compound ID | Substituent Group (R) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 2j | 5-Nitrofurfuryl | 15.6 | 31.2 | 62.5 |
| 2k | 4-Pyridyl | 31.2 | 62.5 | 125 |
| 2l | 3-Pyridyl | 62.5 | 125 | 250 |
| Ampicillin | Standard | 12.5 | 25 | N/A |
| Gentamicin | Standard | 6.25 | 12.5 | N/A |
| Fluconazole | Standard | N/A | N/A | 31.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (DDTD derivatives) are dissolved in DMSO and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO). The plates are then incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Disc Diffusion Assay for Antimicrobial Activity
The Kirby-Bauer disc diffusion method is a standard procedure for determining the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. These discs are then placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and up to 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
MIC Determination: To obtain quantitative MIC values, a broth microdilution method is typically performed, where the lowest concentration of the compound that inhibits visible microbial growth is determined.
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
Caption: Workflow for synthesis and biological screening of derivatives.
Potential Anticancer Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis signaling pathway.
Potential Antimicrobial Mechanism: Cell Wall Synthesis Inhibition
A common target for antimicrobial compounds is the bacterial cell wall, which is essential for bacterial survival and absent in human cells.
Caption: Inhibition of bacterial peptidoglycan cross-linking.
References
Comparison of different strategies to synthesize substituted pyrroles
A Comprehensive Guide to the Synthesis of Substituted Pyrroles: A Comparative Analysis of Leading Strategies
For researchers and professionals in the field of drug development and materials science, the synthesis of substituted pyrroles is a foundational element of molecular construction. The pyrrole ring is a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The choice of a synthetic strategy can profoundly influence the efficiency, scalability, and overall success of a research endeavor. This guide provides an objective comparison of prominent methods for synthesizing substituted pyrroles, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable approach.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The selection of a synthetic route is often dictated by factors such as yield, reaction time, and the required starting materials. The following table summarizes the typical performance of the Paal-Knorr, Knorr, and Hantzsch syntheses, offering a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Iodine, Lewis Acids[1][2][3] | 25 - 100[2] | 15 min - 24 h[2] | >60, often 80-95[2][4] | High yields, simple procedure, readily available starting materials for some targets.[5] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; can require harsh conditions.[5][6] |
| Knorr Pyrrole Synthesis | α-Amino-ketones, β-Ketoesters | Zinc, Acetic acid[2][7] | Room Temperature - Reflux[2] | 1 - 4 h[2] | 40 - 80[5][8] | Good for the synthesis of polysubstituted pyrroles with specific substitution patterns.[5] | Self-condensation of α-amino ketones can be a side reaction; requires in situ generation of the α-amino ketone.[5][7] |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base[2][9] | Room Temperature - Reflux[2] | Variable[2] | Often moderate, can be <50[2] | Versatile for producing various substituted pyrroles.[10] | Can have lower yields compared to other methods.[2] |
Mechanistic Pathways and Reaction Workflows
Understanding the underlying reaction mechanism is crucial for optimizing conditions and troubleshooting a synthesis. Below are graphical representations of the key synthetic routes.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[11] The mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[11][12]
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a condensation reaction between an α-amino-ketone and a β-ketoester.[7] Due to the instability of α-amino-ketones, they are often generated in situ from an oxime precursor.[7] The mechanism involves the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration.[8]
Caption: Step-wise mechanism of the Knorr pyrrole synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[9] The mechanism begins with the formation of an enamine from the β-ketoester and amine. This enamine then acts as a nucleophile, attacking the α-haloketone, which is followed by cyclization and elimination to yield the pyrrole.[9][13]
Caption: General workflow for the Hantzsch pyrrole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific substituted pyrroles via the Paal-Knorr and Knorr reactions.
Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[1]
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole from hexane-2,5-dione and aniline.
Materials:
-
Aniline (186 mg, 2.0 mmol)[1]
-
Hexane-2,5-dione (228 mg, 2.0 mmol)[1]
-
Methanol (0.5 mL)[1]
-
Concentrated Hydrochloric Acid (1 drop)[1]
-
0.5 M Hydrochloric Acid (5.0 mL)[1]
-
Methanol/water (9:1) mixture for recrystallization[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
After the reflux period, cool the reaction mixture in an ice bath.[11]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[11]
-
Collect the resulting crystals by vacuum filtration.[11]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]
Expected Yield: Approximately 52% (178 mg).[1][5]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a more modern approach using microwave irradiation to accelerate the reaction.[11]
Objective: To synthesize a tricyclic pyrrole-2-carboxamide.
Materials:
-
1,4-Diketone (20.0 mg, 0.0374 mmol)[11]
-
Primary amine (3 equivalents)[11]
-
Ethanol (400 µL)[11]
-
Glacial acetic acid (40 µL)[11]
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.[11]
-
Add glacial acetic acid and the primary amine to the vial.[11]
-
Seal the microwave vial and place it in the microwave reactor.[11]
-
Irradiate the reaction mixture at 80 °C. The reaction is typically initiated with a short burst of high power (e.g., 150 W for 10-15 seconds) to reach the target temperature, which is then maintained at a lower power.[11]
-
Monitor the progress of the reaction by TLC.[11]
-
Upon completion, allow the reaction mixture to cool to room temperature.[11]
-
Partition the mixture between water and ethyl acetate.[11]
-
Extract the aqueous phase three times with ethyl acetate (10 mL).[11]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[11]
-
Evaporate the solvent under reduced pressure.[11]
-
Purify the crude material by column chromatography to yield the desired product.[11]
Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol describes the classic one-pot synthesis of "Knorr's Pyrrole."[8]
Objective: To synthesize diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Materials:
-
Ethyl acetoacetate (2.0 equivalents)[8]
-
Glacial acetic acid[8]
-
Saturated aqueous solution of sodium nitrite (1.0 equivalent)[8]
-
Zinc dust (2.0 equivalents)[8]
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.[8]
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.[8]
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[8]
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.[8]
-
Collect the solid product by filtration and recrystallize as necessary.
Modern Synthetic Approaches
While the classical methods remain highly relevant, numerous modern strategies for pyrrole synthesis have emerged, often leveraging transition-metal catalysis, multicomponent reactions, and greener reaction conditions.[14][15][16] These methods can offer advantages in terms of substrate scope, functional group tolerance, and atom economy. For instance, palladium-catalyzed three-component reactions of alkyne esters, amines, and alkenes have been developed for the synthesis of 2,3,4-trisubstituted pyrroles.[14] Additionally, the use of water as a solvent and catalysts like iodine or montmorillonite KSF-clay in modified Paal-Knorr procedures represents a move towards more environmentally benign syntheses.[3][17]
Conclusion
The synthesis of substituted pyrroles is a rich and evolving field. The classical Paal-Knorr, Knorr, and Hantzsch syntheses provide robust and time-tested methods for accessing a wide range of pyrrole derivatives. The Paal-Knorr synthesis is often favored for its simplicity and high yields, while the Knorr synthesis allows for the construction of more complex, polysubstituted pyrroles. The Hantzsch synthesis offers further versatility in substrate scope. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel pyrrole-containing compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. orientjchem.org [orientjchem.org]
- 17. researchgate.net [researchgate.net]
Validation of Diethyl 2-Amino-3,5-pyrroledicarboxylate structure by spectroscopy
A comprehensive search for experimental spectroscopic data to validate the structure of Diethyl 2-Amino-3,5-pyrroledicarboxylate has proven unsuccessful. Despite efforts to locate ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound, publicly available resources and scientific databases did not yield the required spectra.
The initial aim was to develop a detailed comparison guide for researchers, scientists, and drug development professionals, objectively presenting the spectroscopic characteristics of this compound against a viable structural alternative. This guide would have included tabulated spectral data, detailed experimental protocols, and a visual workflow of the validation process.
While spectroscopic data for structurally related compounds, such as Diethyl pyrrole-2,5-dicarboxylate, are available, this information is not sufficient to create a validation guide for the target molecule. The presence and position of the amino group on the pyrrole ring are expected to significantly influence the spectral features, making a direct comparison with a non-aminated analogue inadequate for definitive structural confirmation. For instance, in ¹H NMR, the amino protons would introduce a characteristic signal, and the electronic effect of the amino group would shift the signals of the pyrrole ring protons. Similarly, in ¹³C NMR, the carbons directly attached to the nitrogen and in its vicinity would exhibit distinct chemical shifts. The IR spectrum would be expected to show characteristic N-H stretching and bending vibrations.
One supplier of this compound, SynHet, indicates that analytical data including LCMS, GCMS, HPLC, GC-FID, MS, CZE, UV-VIS, FTIR, and Proton/Carbon NMR are available upon request[1]. However, this information is not directly accessible through the public domain, precluding its inclusion in this guide.
Without the foundational experimental data for this compound and a suitable isomer for comparison, it is not possible to construct the intended objective comparison guide with the required data tables, experimental protocols, and visualizations. Further investigation would require direct access to laboratory-generated spectra for the specified compound.
References
Characterization of Diethyl 2-Amino-3,5-pyrroledicarboxylate Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in Diethyl 2-Amino-3,5-pyrroledicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a comparative analysis of common analytical techniques, supported by established principles and representative experimental data, to aid in the selection of the most appropriate methods for impurity profiling.
Introduction to Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical aspects of drug development and manufacturing.[1][2] Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[3] Impurity profiling is essential to ensure the safety, efficacy, and quality of the final drug product.[4][5]
Impurities in this compound can originate from various sources, including the synthetic route, degradation of the final product, or the presence of residual solvents.[6] Common synthetic pathways to pyrrole derivatives, such as the Hantzsch and Paal-Knorr syntheses, may lead to specific process-related impurities.[7][8][9] Furthermore, forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for identifying potential degradation products.[5][10][11][12][13]
Potential Impurities in this compound
Based on common synthetic routes for pyrrole derivatives, the following table summarizes potential impurities that may be present in this compound. The exact impurity profile will depend on the specific synthetic method and purification processes employed.
| Impurity Type | Potential Impurity Name | Potential Source | Structure |
| Starting Material | Diethyl oxalacetate | Hantzsch Synthesis | (Structure not available) |
| Ethyl 3-aminocrotonate | Hantzsch Synthesis | (Structure not available) | |
| 2,5-Hexanedione | Paal-Knorr Synthesis | (Structure not available) | |
| Byproduct | Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Isomeric byproduct from Knorr-type synthesis[14] | (Structure not available) |
| Diethyl furan-2,5-dicarboxylate | Side reaction in Paal-Knorr synthesis under acidic conditions[7] | (Structure not available) | |
| Degradation Product | 2-Amino-3,5-pyrroledicarboxylic acid | Hydrolysis of ester groups | (Structure not available) |
| Oxidized pyrrole derivatives | Oxidation | (Structure not available) | |
| Residual Solvent | Ethanol, Acetic Acid, Toluene, etc. | Synthesis and purification | N/A |
Comparison of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is crucial for the effective separation, identification, and quantification of impurities. The following table compares the performance of commonly used analytical methods for the characterization of impurities in pyrrole derivatives.
| Analytical Technique | Principle | Applicability for this compound Impurities | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity. | Quantification of known and unknown non-volatile impurities. | Robust, reproducible, widely available. | May require reference standards for identification and quantification. Limited sensitivity for impurities without a chromophore. | 0.01 - 0.1% |
| Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass detection. | Identification and quantification of trace-level non-volatile impurities. | High sensitivity, high resolution, provides molecular weight information for identification.[15][16] | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. | 0.001 - 0.05% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, coupled with mass detection. | Analysis of residual solvents and volatile impurities. | High sensitivity and selectivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. | ppm level for residual solvents |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal intensity of specific nuclei relative to a certified reference standard. | Absolute quantification of the main component and major impurities without the need for specific impurity reference standards.[1][17][18][19][20] | Provides structural information and absolute quantification. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. | 0.1 - 1% |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. The following are representative protocols for the analysis of this compound and its impurities.
HPLC-UV Method for Non-Volatile Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
UPLC-MS Method for Trace Impurity Identification
-
Instrumentation: An UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 98 2 8 2 98 10 2 98 10.1 98 2 | 12 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50 - 1000
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 0.1 mg/mL.
GC-MS Method for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 - 350
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
The following diagrams illustrate key workflows and relationships in the characterization of this compound impurities.
Caption: Workflow for the identification and characterization of impurities.
Caption: Logical relationships between different analytical techniques.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling. HPLC-UV is a robust method for routine purity testing and quantification of known impurities. UPLC-MS/MS offers superior sensitivity and provides crucial molecular weight information for the identification of unknown impurities. GC-MS is the gold standard for the analysis of residual solvents. Finally, qNMR serves as a powerful tool for the absolute quantification of the main component and major impurities, providing an orthogonal and complementary technique to chromatography. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the impurities, and the required level of sensitivity and accuracy.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. echemi.com [echemi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl 2-Amino-3,5-pyrroledicarboxylate, a compound utilized in various research and development applications. The following protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it is known to be an irritant that may be harmful by ingestion and inhalation.[1]
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
Ensure all handling of the compound and its waste is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] The following steps outline the process from waste generation to final disposal.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused compound, reaction byproducts, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible materials. Strong oxidizing agents, as well as strong acids and bases, are incompatible with this compound.[1]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect pure compound and contaminated solids in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and free of leaks.
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and chemically resistant container. If incineration is the intended disposal method, the waste may be dissolved in a combustible solvent.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name: "this compound" and its CAS number: "187724-98-7".
-
Indicate the approximate concentration or quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from sources of ignition and incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully scoop up the material.[1]
-
Collect Cleanup Materials: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.[1]
-
Decontaminate the Area: Wash the spill area with soap and copious amounts of water.[1]
-
Dispose of Cleanup Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Quantitative Hazard Data Summary
While specific quantitative toxicity data for this compound is not fully available, the following table summarizes its known hazards.
| Hazard Classification | Description | Source |
| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Diethyl 2-Amino-3,5-pyrroledicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7). The toxicological properties of this compound have not been fully investigated, and it should be handled with care as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (Butyl or Viton recommended for esters and amines). Nitrile gloves may be suitable for incidental contact.[2][3] | Prevents skin contact. Given the compound's structure, gloves resistant to esters and aromatic amines are advisable. Always check manufacturer's glove compatibility charts. |
| Body Protection | A lab coat and protective clothing. Chemical-resistant boots are also recommended.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a chemical fume hood.[1] If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | The material is irritating to the mucous membranes and upper respiratory tract.[1] Handling should occur in a well-ventilated area to avoid inhalation of dust or vapor.[1] |
Operational Handling
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Safe Handling Practices:
-
Avoid breathing dust or vapor.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[1]
-
Have a safety shower and eye wash station readily available.[1]
Spill Response Plan
In the event of a spill, follow these step-by-step procedures. Only personnel trained in handling hazardous materials should perform cleanup.
Workflow for Chemical Spill Cleanup:
Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed internally. For large or unmanageable spills, contact your institution's emergency response team.
-
Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, you can generally prevent further spread by carefully containing the area.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Disposal: All contaminated materials, including PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.
Disposal Plan
All waste containing this compound, including unused product, contaminated materials, and cleanup debris, must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
